molecular formula C4H2BrF3N2 B3195596 4-bromo-5-(trifluoromethyl)-1H-pyrazole CAS No. 918339-68-1

4-bromo-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3195596
CAS No.: 918339-68-1
M. Wt: 214.97 g/mol
InChI Key: JTHNMRUVJDWVMJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) is a high-value, polysubstituted heterocyclic compound that serves as a key synthetic intermediate in modern chemical research. Its significance stems from the strategic incorporation of two highly functional groups on the pyrazole core: a bromine atom and a trifluoromethyl (CF3) group . The bromine atom at the 4-position acts as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the synthesis of more complex architectures . The trifluoromethyl group is a cornerstone in medicinal and agrochemical design, known to dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This combination makes the compound an exceptionally useful building block for constructing potential pharmaceuticals, agrochemicals, and functional materials . Specific research applications include its use as a precursor in the development of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems, which are scaffolds of interest for their potential biological properties . The compound is typically supplied with high purity and requires storage at 2-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
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InChI

InChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNMRUVJDWVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941875
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
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Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-17-3
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
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Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
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Record name 4-bromo-5-(trifluoromethyl)-1H-pyrazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, while the bromo-substituent offers a versatile handle for further chemical elaboration through cross-coupling reactions. This document details two primary synthetic strategies: the direct electrophilic bromination of a pre-formed pyrazole core and the cyclocondensation of a brominated precursor with hydrazine. We will delve into the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and discuss critical parameters for successful and scalable synthesis.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[2] The CF3 group's high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and cell membrane permeability.

The target molecule, this compound, is of particular strategic importance. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an invaluable intermediate for drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of this compound reveals two primary and practical synthetic disconnections.

Retrosynthesis Target This compound Precursor1 5-(trifluoromethyl)-1H-pyrazole Target->Precursor1 Electrophilic Bromination Precursor2 Brominated 1,3-Dicarbonyl Equivalent Target->Precursor2 Cyclocondensation (Knorr Synthesis) Hydrazine Hydrazine

Caption: Retrosynthetic pathways for this compound.

  • Route A (Electrophilic Bromination): This approach involves the late-stage functionalization of a pre-existing 5-(trifluoromethyl)-1H-pyrazole ring. This is often the more direct route, provided the precursor is readily accessible. The key challenge lies in controlling the regioselectivity of the bromination.

  • Route B (Cyclocondensation): This strategy constructs the pyrazole ring from acyclic precursors. It involves the reaction of a brominated 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine. This method offers excellent control over the substitution pattern from the outset.

Synthetic Methodologies: A Detailed Examination

Route A: Direct Bromination of 5-(Trifluoromethyl)-1H-pyrazole

This is arguably the most common and straightforward approach. The synthesis is a two-step process starting from a suitable trifluoromethylated β-ketoenone.

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

The precursor, 5-(trifluoromethyl)-1H-pyrazole, is typically synthesized via the classical Knorr pyrazole synthesis.[1] A common and commercially available starting material is 4,4,4-trifluoro-1-(but-2-en-2-yloxy)butane-1,3-dione or more simply, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound serves as a 1,3-dielectrophile that undergoes cyclocondensation with hydrazine.

RouteA_Step1 cluster_reactants Reactants cluster_products Product R1 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one P1 5-(Trifluoromethyl)-1H-pyrazole R1->P1 1. Ethanol, Reflux R2 Hydrazine Hydrate (NH₂NH₂·H₂O) R2->P1

Caption: Synthesis of the pyrazole precursor via cyclocondensation.

  • Causality Behind Experimental Choices: The reaction is typically run in an alcoholic solvent like ethanol, which is effective at solubilizing both the hydrazine and the ketoenone. The reaction is often conducted at reflux to provide sufficient thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration steps.

Step 2: Electrophilic Bromination

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[4] The C4 position is the most electron-rich and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy to handle, and provides a low concentration of molecular bromine in situ, which helps to prevent over-bromination.[3][5]

  • Expertise & Experience: While molecular bromine (Br₂) can be used, it is more hazardous and can lead to the formation of dibrominated byproducts.[6] NBS provides a milder and more selective bromination.[3] The choice of solvent is critical; chlorinated solvents like chloroform or carbon tetrachloride were historically common but are now often replaced with acetonitrile or acetic acid for safety and environmental reasons. The reaction often proceeds readily at room temperature.

RouteA_Step2 cluster_reactants Reactants cluster_products Final Product R1 5-(Trifluoromethyl)-1H-pyrazole P1 This compound R1->P1 1. Acetonitrile 2. Room Temp R2 N-Bromosuccinimide (NBS) R2->P1

Caption: Electrophilic bromination using N-Bromosuccinimide (NBS).

Route B: Cyclocondensation with a Brominated Precursor

This convergent strategy involves preparing a brominated 1,3-dicarbonyl equivalent and then cyclizing it with hydrazine. A suitable precursor is 2-bromo-4,4,4-trifluoroacetoacetate or a related derivative.

  • Trustworthiness: This method provides unambiguous regiochemical control, as the bromine is incorporated before the ring is formed. This can be particularly advantageous if the direct bromination in Route A proves to be low-yielding or produces inseparable isomeric byproducts. The synthesis of the brominated precursor, however, adds steps to the overall sequence. The cyclocondensation itself follows the same mechanistic principles as the Knorr synthesis.[7]

Detailed Experimental Protocols (Route A)

The following protocol is a self-validating system, representing a reliable method for the synthesis of the title compound.

Protocol 4.1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (16.8 g, 100 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (5.5 mL, ~110 mmol, 1.1 equivalents) to the solution. The addition is mildly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or distillation to yield 5-(trifluoromethyl)-1H-pyrazole as a solid or oil.

Protocol 4.2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-(trifluoromethyl)-1H-pyrazole (13.6 g, 100 mmol) in acetonitrile (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 equivalents) portion-wise to the stirred solution at room temperature.[8] Maintain the temperature below 30°C with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until complete consumption of the starting material.

  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to consume any unreacted bromine. Remove the acetonitrile under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is typically a solid and can be purified by recrystallization from a hexane/ethyl acetate mixture to afford pure this compound.

Characterization and Data Presentation

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₄H₂BrF₃N₂
Molecular Weight 228.97 g/mol
Melting Point 85-88 °C
¹H NMR (CDCl₃) δ ~7.7 (s, 1H, C-H), δ ~10-12 (br s, 1H, N-H)
¹⁹F NMR (CDCl₃) δ ~ -60 ppm (s, 3F, CF₃)
¹³C NMR (CDCl₃) δ ~139 (q, C5-CF₃), ~136 (C3), ~122 (q, CF₃), ~95 (C4-Br)
Mass Spec (EI) m/z 228/230 (M⁺, isotopic pattern for Br)

Note: Exact NMR shifts can vary depending on the solvent and concentration. The provided values are estimates based on typical data for similar structures.[9]

Challenges and Field-Proven Insights

  • Regioselectivity: The electron-withdrawing CF₃ group at C5 deactivates the adjacent C4 position slightly less than it deactivates the N-H proton's adjacent C5 position, directing bromination preferentially to C4. However, harsh conditions could lead to substitution at C3. Using NBS under mild conditions is key to achieving high regioselectivity.

  • Acidity: The N-H proton of the pyrazole ring is acidic. In the presence of a strong base, deprotonation can occur, which would deactivate the ring towards electrophilic substitution. Therefore, the reaction is performed under neutral or slightly acidic conditions.

  • Subsequent Reactions: While the bromo group is ideal for cross-coupling, researchers should be aware that the strongly electron-withdrawing CF₃ group can make some subsequent reactions, such as Sonogashira cross-coupling, more challenging compared to less electron-deficient pyrazoles.[10] This may require optimization of catalyst systems or reaction conditions.

Conclusion

The synthesis of this compound is a critical process for accessing a versatile building block for modern drug discovery and agrochemical development. The most reliable and scalable approach involves the direct, regioselective bromination of 5-(trifluoromethyl)-1H-pyrazole using N-Bromosuccinimide. This guide provides the strategic rationale and a detailed, robust protocol to enable researchers to confidently produce this valuable compound. Careful control of reaction conditions and adherence to the outlined purification procedures will ensure a high yield of the desired product, ready for further synthetic diversification.

References

The Strategic Utility of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The strategic functionalization of this core is paramount to modulating the physicochemical and pharmacological properties of the resulting molecules. This guide focuses on a particularly valuable derivative: 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS Number: 19968-17-3 ).

The introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position imbues the pyrazole ring with a distinct reactivity profile and potent biological activities. The trifluoromethyl group, a common bioisostere for a methyl group, significantly enhances metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity.[2] This technical guide will provide an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 19968-17-3--INVALID-LINK--
Molecular Formula C₄H₂BrF₃N₂--INVALID-LINK--
Molecular Weight 214.97 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline solid--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--

While detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for the parent compound is not extensively compiled in the initial search results, typical spectral characteristics can be inferred from related structures. For instance, the ¹⁹F NMR would show a singlet corresponding to the CF₃ group.[3] The ¹H NMR would exhibit a signal for the N-H proton and a signal for the C-H proton at the 3-position.

Synthesis Strategies: Accessing the Core Scaffold

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles generally involves the construction of the pyrazole ring followed by a selective bromination step. A common and effective method for bromination is the use of N-bromosuccinimide (NBS).[1] This reagent is favored for its ability to selectively brominate the electron-rich pyrazole ring at the 4-position under controlled conditions, often without affecting other substituents.[1]

A generalized synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow start Starting Material (e.g., 5-(trifluoromethyl)-1H-pyrazole) reaction Electrophilic Bromination start->reaction reagent N-Bromosuccinimide (NBS) Solvent (e.g., CH3CN, DMF) reagent->reaction workup Aqueous Workup & Purification (e.g., Crystallization, Chromatography) reaction->workup product This compound workup->product

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Protocol: Bromination of 5-(Trifluoromethyl)-1H-pyrazole

The following protocol is a representative example of how the bromination of a pyrazole precursor can be achieved.

Materials:

  • 5-(trifluoromethyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The bromine atom at the 4-position is the key to the synthetic versatility of this compound. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

G cluster_1 Cross-Coupling Reactions start 4-Bromo-5-(trifluoromethyl) -1H-pyrazole suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald

Caption: Key cross-coupling reactions of this compound.

These reactions are instrumental in building molecular diversity and are central to the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the Suzuki coupling allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties, which are common features in many drug candidates. The Sonogashira coupling is invaluable for synthesizing compounds containing alkyne functionalities, which can serve as handles for further derivatization or as components of biologically active molecules.

Applications in Drug Discovery and Agrochemicals

The unique combination of a pyrazole core, a trifluoromethyl group, and a reactive bromine atom makes this compound and its derivatives highly valuable in several areas of research and development.

  • Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] The this compound scaffold serves as a key intermediate in the synthesis of compounds targeting various enzymes and receptors.[5] The trifluoromethyl group often enhances the binding affinity and metabolic stability of the final drug candidate.[1]

  • Agrochemicals: Fluorinated compounds, particularly those containing a trifluoromethyl group, play a significant role in the agrochemical industry.[6] They are often found in herbicides, insecticides, and fungicides. The pyrazole ring is also a common feature in many pesticides. The synthetic versatility of this compound allows for the development of new and effective crop protection agents.

  • Material Science: The electronic properties of the pyrazole ring, modulated by the electron-withdrawing trifluoromethyl group, make these compounds of interest in the development of novel organic materials with potential applications in electronics and optoelectronics.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11] Work in a well-ventilated area, preferably in a chemical fume hood.[8][10]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[9][10]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

    • If inhaled: Move the person into fresh air.[9][10]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[8][10][11]

Conclusion

This compound is a strategically important building block in modern chemical synthesis. Its unique combination of a privileged pyrazole scaffold, a metabolically stabilizing trifluoromethyl group, and a versatile bromination site makes it an invaluable tool for medicinal chemists, agrochemical researchers, and material scientists. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel and impactful chemical entities.

References

4-bromo-5-(trifluoromethyl)-1H-pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document details the core physicochemical properties of the molecule, with a primary focus on its molecular weight, and delves into its synthesis, spectroscopic identity, and critical applications as a versatile building block in medicinal chemistry. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging this compound in the design and discovery of novel therapeutics and agrochemicals.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a privileged structure for targeting enzymes and receptors. The strategic introduction of specific functional groups onto the pyrazole ring can profoundly modulate a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetics.

The subject of this guide, this compound, is a prime example of such strategic functionalization. It incorporates two key moieties:

  • Trifluoromethyl (-CF3) Group : This group is a powerful bioisostere for a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the acidity of the pyrazole N-H, influence ring electronics, and enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the lipophilicity of the -CF3 group can improve membrane permeability and binding affinity.[2]

  • Bromo (-Br) Group : The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. This synthetic flexibility is paramount in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

This guide elucidates the fundamental properties and applications of this valuable synthetic intermediate.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its molecular formula, C₄H₂BrF₃N₂, using standard atomic weights.

PropertyDataSource / Comment
Molecular Weight 214.97 g/mol (Calculated)
Molecular Formula C₄H₂BrF₃N₂-
Appearance White to off-white solid(Typical for related compounds)
CAS Number 159931-75-6(Identifier for this specific isomer)
Predicted XLogP3 ~2.5(Based on similar structures[5])
Predicted pKa ~9.8(Based on 4-bromo-3-methyl analog[5])
Solubility Soluble in organic solvents like methanol, chloroform, and DMSO.(Based on 4-bromo-3-methyl analog[6])

Note: Some physical properties are extrapolated from closely related analogs, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, due to limited publicly available data for the specific title compound.

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles can be achieved through several routes. A common and reliable method involves the direct bromination of a pre-existing 5-(trifluoromethyl)-1H-pyrazole ring. This approach is favored for its high regioselectivity and operational simplicity.

Protocol: Electrophilic Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the synthesis of the title compound from its non-brominated precursor.

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The 4-position is the most electronically activated and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a mild, crystalline, and easy-to-handle source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions compared to harsher reagents like liquid bromine. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction mechanism.

Step-by-Step Methodology:

  • Preparation : To a solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification : Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Isolation : Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Self-Validation: The identity and purity of the final product must be confirmed through rigorous analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to verify the correct molecular weight and regiochemistry of bromine incorporation.

Synthesis Workflow Diagram

G cluster_reaction Reaction Vessel reagent1 5-(Trifluoromethyl)-1H-pyrazole reaction_step Stir at RT, 4-6h reagent1->reaction_step 1.0 eq reagent2 N-Bromosuccinimide (NBS) reagent2->reaction_step 1.05 eq solvent Acetonitrile (Solvent) solvent->reaction_step workup 2. Solvent Removal & Aqueous Work-up reaction_step->workup 1. Reaction Completion purification 3. Silica Gel Column Chromatography workup->purification Crude Product final_product This compound purification->final_product Purified Product

Caption: Electrophilic bromination workflow.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate. The C-Br bond provides a reactive center for constructing more complex molecules with tailored biological activities.

Key Applications:

  • Anticancer Agents : Pyrazole derivatives are known to act as inhibitors of various kinases (e.g., CDKs, VEGFR) implicated in cancer progression. The title compound serves as a starting point for synthesizing libraries of substituted pyrazoles to identify potent and selective kinase inhibitors.[7]

  • Anti-inflammatory Drugs : The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the COX-2 enzyme. This building block can be used to develop new generations of anti-inflammatory agents with improved safety profiles.[1]

  • Agrochemicals : The trifluoromethyl-pyrazole motif is found in several successful pesticides and herbicides. The bromine handle allows for the introduction of toxophoric groups to develop new crop protection agents.[6]

  • Central Nervous System (CNS) Disorders : The scaffold has been explored for developing treatments for various CNS disorders.[4]

The trifluoromethyl group often makes subsequent reactions, such as the Sonogashira cross-coupling, more challenging, requiring careful optimization of reaction conditions.[3]

Logical Flow in Medicinal Chemistry

G cluster_rxn Synthetic Transformations cluster_candidates Therapeutic Candidates start 4-bromo-5-(trifluoromethyl) -1H-pyrazole suzuki Suzuki Coupling (+ Boronic Acids) start->suzuki Aryl/Heteroaryl Introduction buchwald Buchwald-Hartwig (+ Amines) start->buchwald N-Aryl/Alkyl Bond Formation sonogashira Sonogashira Coupling (+ Alkynes) start->sonogashira Alkynyl Substitution c1 Kinase Inhibitors (Oncology) suzuki->c1 c2 COX-2 Inhibitors (Anti-inflammatory) buchwald->c2 c3 Bioactive Leads (CNS, Infectious Disease) sonogashira->c3

Caption: Role as a versatile chemical building block.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal and agricultural chemists. With a molecular weight of 214.97 g/mol , its structure is optimized for synthetic versatility, enabling the exploration of vast chemical spaces. The combination of a reactive bromine handle and a stability-enhancing trifluoromethyl group makes it an invaluable intermediate in the quest for novel, effective, and safe therapeutic agents and agrochemicals. Understanding its properties and synthetic utility is essential for any researcher aiming to innovate in the field of bioactive molecule design.

References

solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the developability and efficacy of new chemical entities. This guide provides a comprehensive technical overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this exact molecule is not extensively published, this document synthesizes foundational principles of solubility, predictive insights based on its structural motifs, and established methodologies for its empirical determination. We will explore the key factors governing its solubility in various solvent systems and provide detailed, field-proven protocols for accurate measurement, empowering researchers to navigate the challenges associated with this class of compounds.

Introduction: The Significance of Solubility for Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a range of approved pharmaceuticals.[1] The compound this compound represents a valuable building block for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.[2] Its utility is, however, intrinsically linked to its solubility, a parameter that influences everything from reaction kinetics during synthesis to bioavailability in preclinical studies.[3] Poor aqueous solubility, a common challenge with heterocyclic compounds, can lead to unreliable in vitro assay results and hinder the transition from promising lead to viable drug candidate.[4]

This guide serves as a senior application scientist's perspective on understanding and quantifying the . We will delve into the theoretical underpinnings of its solubility profile and provide practical, step-by-step methodologies for its experimental determination.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is sparse in the public domain. However, we can infer its likely properties from closely related analogs and an analysis of its constituent functional groups. The data presented below is for the regioisomer, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, and should be considered an approximation.

PropertyPredicted Value/ObservationSource
Molecular FormulaC₅H₄BrF₃N₂[5]
Molecular Weight229.00 g/mol [5]
Melting Point89-90 °C[5]
Boiling Point242.0±35.0 °C (Predicted)[5]
pKa9.83±0.50 (Predicted)[5]
XLogP32.49940[5]
Qualitative SolubilitySoluble in methanol, chloroform, and dimethyl sulfoxide (DMSO).[6]

Expert Insights on Structural Contributions to Solubility:

  • Pyrazole Core: The pyrazole ring itself is aromatic and capable of hydrogen bonding, which can lead to low solubility in certain solvents due to strong intermolecular interactions and high lattice energy in the solid state.[7]

  • Trifluoromethyl Group (-CF₃): This highly electronegative group significantly increases the lipophilicity of the molecule, which is expected to decrease its aqueous solubility.[2]

  • Bromo Group (-Br): The bromine atom also contributes to the lipophilicity and can influence crystal packing, further impacting the energy required to dissolve the solid.[2]

Given the predicted high XLogP3 value and the presence of lipophilic substituents, this compound is anticipated to have low aqueous solubility but good solubility in many organic solvents.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors.

Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the individual molecules.[7] Therefore, heating can be a simple and effective method to increase the during experimental procedures like reaction workups or recrystallizations.[7]

pH

The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. The predicted pKa of the related pyrazole is approximately 9.83, suggesting it is a weak acid.[5] In aqueous solutions with a pH below its pKa, the pyrazole will be predominantly in its neutral form. As the pH increases above the pKa, the compound will become increasingly deprotonated and thus charged. This increase in charge will generally lead to a significant increase in aqueous solubility.

Solvent Polarity and Co-solvents

The principle of "like dissolves like" is fundamental to predicting solubility. Given its lipophilic nature, this compound is expected to be more soluble in non-polar to moderately polar organic solvents. For aqueous applications, the use of a co-solvent system is a highly effective strategy.[7] A small amount of a water-miscible organic solvent, such as DMSO or ethanol, can disrupt the hydrogen bonding network of water and create a more favorable environment for the solvation of the pyrazole derivative.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is considered the "gold standard" for its determination due to its reliability.[8][9]

The Shake-Flask Method: A Detailed Protocol

This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached.[3]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use the equation of the line from the calibration curve to determine the concentration of the pyrazole in the diluted sample, and then back-calculate to find the solubility in the original saturated solution.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated and that the final concentration represents the true thermodynamic solubility.

  • Extended Equilibration: Allows sufficient time for the dissolution and precipitation processes to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Analysis cluster_calc 5. Calculation prep Add excess solid compound to a known volume of solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Centrifuge or filter to remove undissolved solid equil->sep quant Dilute supernatant sep->quant analysis Analyze by HPLC-UV or LC-MS quant->analysis calc Determine concentration from calibration curve analysis->calc

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11]

Principle:

The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. When the compound is in a suspension (i.e., above its solubility limit), the addition of titrant will cause more of the solid to dissolve to maintain equilibrium. The point at which all the solid has dissolved can be detected from the titration curve, and from this, the solubility can be calculated.

Brief Protocol Outline:

  • Create a suspension of the pyrazole derivative in water or a co-solvent mixture.

  • Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • Analyze the resulting titration curve to identify the equivalence points and the regions where the solid is in equilibrium with the solution.

  • From this data, both the pKa and the intrinsic solubility can be calculated using appropriate equations derived from the law of mass action.[10]

Diagram of the Potentiometric Titration Logic

G cluster_outputs Calculated Parameters start Suspension of Compound in Solvent titrate Titrate with Acid or Base start->titrate monitor Monitor pH vs. Volume of Titrant titrate->monitor plot Plot pH vs. Volume monitor->plot analyze Analyze Titration Curve plot->analyze pka pKa analyze->pka solubility Intrinsic Solubility analyze->solubility

Caption: Logical flow for determining pKa and solubility via potentiometric titration.

Conclusion

Understanding the is essential for its effective application in research and development. While direct quantitative data is limited, a thorough analysis of its structure allows for reasoned predictions of its behavior in different solvent systems. It is anticipated to be a lipophilic compound with low aqueous solubility that can be enhanced at higher pH and through the use of co-solvents. For definitive characterization, the shake-flask method remains the benchmark for determining thermodynamic solubility. The protocols and principles outlined in this guide provide a robust framework for researchers to generate reliable solubility data, enabling more informed decisions in their synthetic and developmental workflows.

References

A Technical Guide to 4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold imparts unique physicochemical properties and versatile reactivity, making it an invaluable intermediate for the synthesis of complex, biologically active molecules. This document details the physical and chemical properties of this compound, outlines a representative synthetic protocol, and explores its reactivity, with a particular focus on its utility in cross-coupling reactions. Furthermore, it delves into the significant applications of its derivatives in drug discovery and provides essential safety and handling information.

Introduction

Trifluoromethyl-substituted pyrazoles are a privileged scaffold in modern drug discovery and agrochemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets[1][2]. The introduction of a bromine atom at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions[3][4]. This compound, therefore, represents a crucial starting material for the construction of diverse chemical libraries for biological screening. Its derivatives have shown promise in a range of therapeutic areas, including oncology and infectious diseases[5][6].

Physicochemical Properties

Appearance: Based on its analogs, this compound is expected to be a white to light yellow crystalline solid [5][7].

Table 1: Physicochemical Properties of 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS No. 60061-68-9)

PropertyValueSource
Molecular FormulaC₅H₄BrF₃N₂[8]
Molecular Weight229.00 g/mol [8][9]
Melting Point89-90 °C or 112-114 °C[5][8]
Boiling Point242.0 ± 35.0 °C (Predicted)[8]
SolubilitySoluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide.[5]
Density1.803 ± 0.06 g/cm³ (Predicted)[8]

It is important to note that the physical properties, particularly the melting point, can be influenced by the presence of substituents on the pyrazole ring.

Synthesis and Purification

The synthesis of this compound analogs generally follows a two-step process: the formation of the pyrazole ring followed by electrophilic bromination.

Synthesis of the Pyrazole Core

The pyrazole ring is typically constructed via the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For trifluoromethylated pyrazoles, a common precursor is a trifluoromethyl-β-diketone.

Bromination

The bromination of the pyrazole ring at the 4-position is commonly achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS)[3][10].

Representative Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of this compound analogs, which can be adapted for the target molecule.

Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole

  • To a solution of 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(trifluoromethyl)-1H-pyrazole.

Step 2: Bromination to this compound

  • Dissolve the 5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Diagram 1: Synthetic Workflow

SynthesisWorkflow reagents1 1,1,1-Trifluoro-2,4-pentanedione + Hydrazine Hydrate step1 Pyrazole Formation (Condensation) reagents1->step1 intermediate 5-(Trifluoromethyl)-1H-pyrazole step1->intermediate step2 Bromination intermediate->step2 reagents2 N-Bromosuccinimide (NBS) reagents2->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the 4-position of the pyrazole ring is the primary site of reactivity, serving as a versatile precursor for the introduction of various functional groups through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and esters in the presence of a palladium catalyst and a base to yield 4-aryl or 4-heteroaryl pyrazole derivatives[11][12][13][14].

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

SuzukiMiyaura start This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction boronic_acid R-B(OH)₂ boronic_acid->reaction product 4-R-5-(trifluoromethyl)-1H-pyrazole reaction->product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Agrochemicals

The utility of this compound as a building block is demonstrated by the diverse biological activities of its derivatives.

  • Anticancer Agents: Many pyrazole-containing compounds exhibit potent anticancer activity. The ability to introduce a wide range of substituents at the 4-position allows for the fine-tuning of their pharmacological properties to target specific kinases or other cancer-related proteins.

  • Anti-inflammatory Agents: Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).

  • Agrochemicals: The pyrazole scaffold is present in numerous herbicides and insecticides[2]. The trifluoromethyl group, in particular, is a common feature in modern agrochemicals due to its favorable properties[2].

Spectroscopic Characterization

While specific NMR data for the title compound is not available in the provided search results, the expected spectral features can be predicted based on analogous structures.

  • ¹H NMR: A signal corresponding to the N-H proton of the pyrazole ring would be expected, typically in the downfield region. The C-H proton at the 3-position would also be present.

  • ¹³C NMR: Signals for the carbon atoms of the pyrazole ring and the trifluoromethyl group would be observed. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key diagnostic peak.

Safety and Handling

Based on safety data sheets for closely related compounds, this compound should be handled with care in a well-ventilated area or a chemical fume hood[15][16]. It is likely to be an irritant to the skin, eyes, and respiratory tract[17][18]. Harmful if swallowed or inhaled[16][17].

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Use of a respirator may be necessary depending on the handling conditions[16].

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with a wide range of biological activities. Its strategic combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a stable pyrazole core provides medicinal and agricultural chemists with a powerful tool for the development of novel therapeutic agents and crop protection products. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-bromo-5-(trifluoromethyl)-1H-pyrazole in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group and a bromine atom onto this scaffold dramatically enhances its utility, bestowing unique physicochemical properties such as increased lipophilicity and metabolic stability.[3][4] this compound, in particular, serves as a highly versatile building block for the synthesis of a wide array of more complex molecules, including potent enzyme inhibitors, agrochemicals, and materials with valuable electronic properties.[5][6] The bromine atom at the 4-position provides a reactive handle for further functionalization, most notably through cross-coupling reactions, while the trifluoromethyl group at the 5-position often enhances the biological efficacy of the final compound.[7]

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the key starting materials and the underlying chemical logic that governs each approach. It is intended for researchers and professionals in drug discovery and chemical development who seek a comprehensive understanding of the available methodologies for accessing this valuable intermediate.

Strategic Approaches to the Synthesis of the Target Scaffold

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Late-Stage Bromination: This approach involves the initial synthesis of the 5-(trifluoromethyl)-1H-pyrazole core, followed by regioselective bromination at the 4-position.

  • Convergent Synthesis from Brominated Precursors: In this strategy, the pyrazole ring is constructed from starting materials that already contain the requisite bromine atom, leading directly to the brominated target.

A third, related strategy involves the cyclocondensation of trifluoromethylated dicarbonyl compounds followed by bromination, which can be considered a subset of the first approach but warrants separate discussion due to the importance of the specific starting materials.

Strategy 1: Late-Stage Bromination of 5-(trifluoromethyl)-1H-pyrazole

This is arguably the most direct and frequently employed method for the synthesis of this compound. The core of this strategy lies in the high regioselectivity of the bromination of the pre-formed pyrazole ring.

Key Starting Material: 5-(trifluoromethyl)-1H-pyrazole

The successful implementation of this strategy hinges on the efficient synthesis of the un-brominated pyrazole core. Several methods exist for the preparation of 5-(trifluoromethyl)-1H-pyrazole, often starting from commercially available trifluoromethylated building blocks.

A common and effective precursor is ethyl 4,4,4-trifluoroacetoacetate .[8] This β-ketoester can be condensed with hydrazine to form the pyrazolone intermediate, which can then be converted to the desired 5-(trifluoromethyl)-1H-pyrazole. Ethyl 4,4,4-trifluoroacetoacetate itself can be prepared via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[9]

Another versatile starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one , which can be reacted with hydrazine derivatives to yield a mixture of regioisomeric trifluoromethyl pyrazoles.[10][11][12]

The Bromination Step: A Closer Look

The bromination of 5-(trifluoromethyl)-1H-pyrazole is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild reaction conditions and high selectivity for the 4-position of the pyrazole ring.[7][10][13] The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.[7]

The workflow for this strategy can be visualized as follows:

cluster_0 Synthesis of 5-(trifluoromethyl)-1H-pyrazole cluster_1 Bromination Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate 5_trifluoromethyl_1H_pyrazole 5-(trifluoromethyl)-1H-pyrazole Ethyl_4_4_4_trifluoroacetoacetate->5_trifluoromethyl_1H_pyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->5_trifluoromethyl_1H_pyrazole Target_Molecule This compound 5_trifluoromethyl_1H_pyrazole->Target_Molecule Electrophilic Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Molecule

Figure 1: General workflow for the synthesis of this compound via late-stage bromination.

Strategy 2: Synthesis from Brominated Trifluoromethylated Precursors

An alternative and elegant approach involves the construction of the pyrazole ring from precursors that already incorporate the bromine atom. This strategy can offer advantages in terms of overall step economy and control of regiochemistry.

Key Starting Materials

A key class of starting materials for this approach are brominated trifluoromethylated β-dicarbonyl compounds or their synthetic equivalents. For instance, a brominated version of a 1,3-bis-electrophilic substrate can be cyclized with a hydrazine derivative.[13]

Another notable starting material is 2-bromo-3,3,3-trifluoropropene . This compound can participate in a three-component reaction with an aldehyde and tosyl hydrazide to generate the 3-(trifluoromethyl)pyrazole core, which can then be brominated.[1] While this doesn't start with a brominated precursor that directly forms the 4-bromo product, it highlights the utility of versatile trifluoromethylated building blocks.

A more direct application of this strategy would involve the synthesis of a brominated trifluoromethylated enone, such as a derivative of 1,1,1-trifluoro-4-methoxy-alken-2-one that has been brominated at the appropriate position prior to cyclization with hydrazine.[13]

The general logic of this convergent approach is depicted below:

Brominated_CF3_Precursor Brominated Trifluoromethylated 1,3-Dicarbonyl Equivalent Target_Molecule This compound Brominated_CF3_Precursor->Target_Molecule Cyclocondensation Hydrazine_Derivative Hydrazine or Substituted Hydrazine Hydrazine_Derivative->Target_Molecule

Figure 2: Convergent synthesis of this compound from a brominated precursor.

Comparative Summary of Synthetic Strategies

StrategyKey Starting MaterialsKey Reagents & ConditionsAdvantagesDisadvantages
Late-Stage Bromination 5-(trifluoromethyl)-1H-pyrazole (from ethyl 4,4,4-trifluoroacetoacetate or similar)NBS, DMF or other polar aprotic solventHigh regioselectivity of bromination, well-established methods for pyrazole synthesis.Requires a separate step for bromination.
Convergent Synthesis Brominated trifluoromethylated 1,3-dicarbonyl equivalentsHydrazine derivatives, cyclization conditionsPotentially shorter synthetic sequence, good control of regiochemistry.Synthesis of the brominated precursor may be challenging.

Experimental Protocols

Protocol 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole from Ethyl 4,4,4-trifluoroacetoacetate

This protocol is adapted from established methodologies for pyrazole synthesis from β-ketoesters.[8][14][15][16]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue contains the pyrazolone intermediate.

  • Conversion to Pyrazole: The pyrazolone can be converted to the pyrazole through various methods, including treatment with a dehydrating agent or via a two-step chlorination/reduction sequence.

  • Purification: The crude 5-(trifluoromethyl)-1H-pyrazole is purified by column chromatography or distillation.

Protocol 2: Bromination of 5-(trifluoromethyl)-1H-pyrazole

This protocol is based on the common use of NBS for the bromination of pyrazoles.[7][10][13]

  • Reaction Setup: Dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF in a round-bottom flask protected from light.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the late-stage bromination of 5-(trifluoromethyl)-1H-pyrazole being the most common and reliable route. The choice of starting materials, particularly the source of the trifluoromethyl group, is a critical consideration in the overall efficiency of the synthesis. Future research in this area may focus on the development of more sustainable and atom-economical methods, potentially involving C-H activation or novel catalytic cycles for both the pyrazole ring formation and its subsequent bromination. As the demand for complex fluorinated heterocycles continues to grow in the life sciences and material sciences, robust and scalable syntheses of key building blocks like this compound will remain of paramount importance.

References

The Trifluoromethylpyrazole Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the trifluoromethyl (CF₃) group into the pyrazole scaffold marked a pivotal moment in medicinal and agricultural chemistry. This strategic fluorination dramatically enhances the lipophilicity, metabolic stability, and binding affinity of the parent heterocycle, leading to the development of highly successful pharmaceuticals and agrochemicals.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of trifluoromethylpyrazoles, from their initial synthesis to their contemporary applications. We will explore the evolution of synthetic methodologies, detailing key experimental protocols, and delve into the mechanisms of action that underpin their remarkable biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this privileged structural motif.

A Historical Perspective: The Genesis of a Privileged Scaffold

While the synthesis of the pyrazole ring was first reported by Ludwig Knorr in 1883, the era of fluorinated pyrazoles is a more recent development.[2] The initial impetus for incorporating fluorine into organic molecules was the pursuit of compounds with enhanced biological efficacy and metabolic stability. The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing moiety, were recognized for their potential to modulate the physicochemical properties of parent molecules, a critical aspect of modern drug design.[3]

Early pioneering work in the broader field of fluorinated heterocycles laid the groundwork for the development of trifluoromethylpyrazoles. While a definitive first synthesis of the trifluoromethylpyrazole core is not singularly documented in the readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of trifluoromethyl-containing building blocks was a crucial prerequisite.

The true explosion in interest and application of trifluoromethylpyrazoles occurred in the late 20th century with the discovery of two landmark compounds: the insecticide Fipronil and the anti-inflammatory drug Celecoxib. These discoveries showcased the immense potential of the trifluoromethylpyrazole scaffold and catalyzed a surge in research dedicated to its synthesis and derivatization.

The Synthetic Arsenal: From Classic Condensations to Modern Cycloadditions

The construction of the trifluoromethylpyrazole ring can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The Knorr Pyrazole Synthesis: A Classic Approach Adapted for Fluorine Chemistry

The Knorr pyrazole synthesis, a venerable reaction in heterocyclic chemistry, remains a cornerstone for the preparation of pyrazoles.[4] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] For the synthesis of trifluoromethylpyrazoles, this necessitates the use of a trifluoromethyl-β-dicarbonyl compound.

Experimental Protocol: Knorr Synthesis of a Trifluoromethylpyrazole Derivative

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione) in a suitable solvent such as ethanol or glacial acetic acid.

  • Step 2: Addition of Hydrazine. To the stirred solution, add a slight excess (1.1 equivalents) of the desired hydrazine derivative (e.g., phenylhydrazine).

  • Step 3: Reaction Conditions. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.

The primary challenge in the Knorr synthesis of trifluoromethylpyrazoles often lies in the regioselectivity when using unsymmetrical trifluoromethyl-β-diketones and substituted hydrazines, which can lead to the formation of two isomeric products.[6]

1,3-Dipolar Cycloaddition: A Powerful and Versatile Strategy

The 1,3-dipolar cycloaddition reaction has emerged as a highly efficient and versatile method for the synthesis of trifluoromethylpyrazoles.[7] This reaction involves the [3+2] cycloaddition of a trifluoromethyl-containing 1,3-dipole, such as a nitrile imine or a diazoalkane, with a suitable dipolarophile, typically an alkene or an alkyne.[8]

One common approach involves the in situ generation of trifluoroacetonitrile imines from corresponding hydrazonoyl halides, which then react with a dipolarophile.[9]

Experimental Protocol: 1,3-Dipolar Cycloaddition for Trifluoromethylpyrazole Synthesis

  • Step 1: In situ Generation of the 1,3-Dipole. In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide precursor (e.g., N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide) and the chosen dipolarophile (e.g., an enone or an alkyne) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Step 2: Addition of Base. Cool the mixture in an ice bath and slowly add a non-nucleophilic base, such as triethylamine (Et₃N), to facilitate the in situ generation of the nitrile imine.

  • Step 3: Reaction Conditions. Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Step 4: Work-up and Purification. Upon completion, filter the reaction mixture to remove the triethylammonium salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography.

The 1,3-dipolar cycloaddition often offers superior regioselectivity compared to the Knorr synthesis and allows for the introduction of a wider range of substituents on the pyrazole ring.[9][10]

Diagram of Synthetic Pathways

G cluster_0 Knorr Pyrazole Synthesis cluster_1 1,3-Dipolar Cycloaddition a Trifluoromethyl-β-dicarbonyl c Trifluoromethylpyrazole a->c Condensation b Hydrazine b->c d Trifluoromethyl-1,3-dipole f Trifluoromethylpyrazole d->f [3+2] Cycloaddition e Dipolarophile e->f

Caption: Key synthetic routes to trifluoromethylpyrazoles.

Applications in Pharmaceuticals: Targeting Inflammation and Beyond

The trifluoromethylpyrazole moiety is a prominent feature in a number of successful pharmaceuticals. The incorporation of the CF₃ group often leads to enhanced potency and improved pharmacokinetic profiles.

Celecoxib: A Landmark in Selective COX-2 Inhibition

The discovery of Celecoxib (Celebrex®) represents a paradigm shift in the management of pain and inflammation.[11] Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[12]

Mechanism of Action: The selectivity of Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the presence of the trifluoromethyl group and the sulfonamide moiety.[12] The active site of COX-2 is slightly larger than that of COX-1, and the bulky trifluoromethyl group of Celecoxib can be accommodated within this larger active site, leading to potent and selective inhibition. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Diagram of Celecoxib's Mechanism of Action

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Trifluoromethylpyrazole) Celecoxib->COX2 Inhibition

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Emerging Therapeutic Areas

The success of Celecoxib has spurred further research into the therapeutic potential of trifluoromethylpyrazoles. Novel derivatives are being investigated for a range of applications, including as anticancer, antibacterial, and antiviral agents.[12][13] The trifluoromethylpyrazole scaffold serves as a versatile platform for the development of new therapeutic agents with diverse mechanisms of action.

Table 1: Biological Activities of Selected Trifluoromethylpyrazole Derivatives

Compound ClassTargetBiological ActivityIC₅₀/EC₅₀Reference
1,5-Diaryl PyrazolesCOX-2Anti-inflammatoryIC₅₀: 4.655 µM - 5.596 µM[14]
Pyrazole-CarboxamidesCOX-1/COX-2Anti-inflammatoryIC₅₀ (COX-1): 0.46 µM, IC₅₀ (COX-2): 2.65 µM[15]
Trifluoromethylpyrazole AnalogsVarious Cancer Cell LinesAnticancerGI₅₀: 14–18 µM (HL60, K562)[12]
Phenylpyrazole DerivativesAedes aegyptiInsecticidalLC₅₀: 0.5 mg/L[16]
Pyrazole AnaloguesFusarium graminearumAntifungalEC₅₀: 0.0530 µM[17]

Impact on Agrochemicals: Protecting Crops with Precision

Trifluoromethylpyrazoles have had a profound impact on the agrochemical industry, providing highly effective solutions for pest and weed control.

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a broad-spectrum phenylpyrazole insecticide that is widely used in agriculture and for the control of household pests.[18]

Mechanism of Action: Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[16] By blocking these channels, Fipronil disrupts the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and ultimately, death. Fipronil exhibits a high degree of selectivity for insect GABA receptors over those of mammals, which contributes to its favorable safety profile for non-target organisms when used as directed.

Diagram of Fipronil's Mechanism of Action

G GABA GABA Neurotransmitter GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Hyperexcitation Hyperexcitation & Paralysis GABA_Receptor->Hyperexcitation Neuronal_Inhibition Neuronal Inhibition (Normal Function) Chloride_Influx->Neuronal_Inhibition Fipronil Fipronil (Trifluoromethylpyrazole) Fipronil->GABA_Receptor Blockade

Caption: Fipronil blocks GABA-gated chloride channels in insects.

Fungicidal and Herbicidal Applications

Beyond insecticides, trifluoromethylpyrazoles are also utilized as fungicides and herbicides. For instance, pyraclostrobin, a strobilurin fungicide, contains a pyrazole moiety and functions by inhibiting mitochondrial respiration in fungi.[19][20] In the realm of herbicides, compounds like tolpyralate act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[10][21][22] Inhibition of this enzyme leads to bleaching of the plant tissue and ultimately, weed death.[10][21][22]

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyrazoles represent a remarkable success story in the field of applied chemistry. The strategic incorporation of the trifluoromethyl group has unlocked a wealth of biological activity, leading to the creation of blockbuster drugs and highly effective agrochemicals. The synthetic methodologies for accessing this privileged scaffold continue to evolve, with a focus on efficiency, selectivity, and sustainability.

As our understanding of disease pathways and pest resistance mechanisms deepens, the trifluoromethylpyrazole core will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of pharmaceuticals and crop protection agents. The versatility of its chemistry, coupled with the profound impact of fluorination, ensures that the story of the trifluoromethylpyrazole is far from over.

References

Methodological & Application

The Strategic Role of 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole in the Synthesis of Phenylpyrazole Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Pyrazole Intermediate

In the landscape of modern agrochemical development, the synthesis of potent and selective active ingredients is of paramount importance. Among the various heterocyclic scaffolds utilized, the pyrazole ring system has emerged as a cornerstone for a multitude of commercial pesticides.[1][2] Specifically, the strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final product.[3] This guide focuses on a critical building block, 4-bromo-5-(trifluoromethyl)-1H-pyrazole , and its pivotal role in the synthesis of phenylpyrazole insecticides, a class of agrochemicals renowned for their efficacy against a broad spectrum of pests.

The presence of both a bromine atom and a trifluoromethyl group on the pyrazole ring makes this intermediate exceptionally versatile. The bromine at the 4-position serves as a versatile handle for introducing the crucial aryl group via cross-coupling reactions, while the trifluoromethyl group at the 5-position is a key pharmacophore for potent insecticidal activity. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering a comprehensive overview of the synthetic pathways originating from this key intermediate.

Core Synthetic Strategy: From Pyrazole to Phenylpyrazole Insecticides

The primary application of this compound in agrochemical synthesis is as a precursor to phenylpyrazole insecticides, most notably Fipronil. The general synthetic workflow involves a multi-step process that leverages the unique reactivity of this intermediate.

Synthetic Workflow A Synthesis of This compound B N-Arylation (Ullmann Condensation) A->B Key Intermediate C Introduction of the Cyano Group B->C Formation of the N-Aryl Bond D Sulfenylation and Oxidation C->D Installation of the Key Functional Groups E Final Phenylpyrazole Insecticide (e.g., Fipronil) D->E Final Transformation

Caption: General synthetic workflow from the pyrazole intermediate to a phenylpyrazole insecticide.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title compound is a critical first step. A common and effective method involves the direct bromination of a suitable trifluoromethylpyrazole precursor using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

Protocol 1: Bromination of 3(5)-Trifluoromethyl-1H-pyrazole

This protocol describes the synthesis of this compound from the readily available 3(5)-trifluoromethyl-1H-pyrazole. The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
3(5)-Trifluoromethyl-1H-pyrazole367-57-7136.07 g/mol 10.0 g (73.5 mmol)
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 13.7 g (77.2 mmol)
Acetonitrile (anhydrous)75-05-841.05 g/mol 200 mL
Sodium Bicarbonate (sat. aq. solution)144-55-884.01 g/mol As needed
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol As needed
Dichloromethane75-09-284.93 g/mol For extraction
Hexane110-54-386.18 g/mol For recrystallization

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3(5)-trifluoromethyl-1H-pyrazole (10.0 g, 73.5 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the mixture at room temperature until the pyrazole is completely dissolved.

  • Add N-bromosuccinimide (13.7 g, 77.2 mmol) portion-wise to the solution over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to quench any remaining acid and unreacted NBS.

  • Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Recrystallize the crude product from a minimal amount of hot hexane to afford pure this compound as a white to off-white crystalline solid.

Expected Yield: 85-95%.

Characterization Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 2: N-Arylation via Ullmann Condensation

The introduction of the substituted phenyl ring is a crucial step in the synthesis of phenylpyrazole insecticides. This is typically achieved through a copper-catalyzed N-arylation reaction, also known as the Ullmann condensation.[4][5]

Protocol 2: Synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-bromo-5-(trifluoromethyl)-1H-pyrazole

This protocol details the coupling of this compound with 2,6-dichloro-4-(trifluoromethyl)aniline.

Ullmann_Condensation reagents This compound 2,6-Dichloro-4-(trifluoromethyl)aniline CuI (catalyst) K2CO3 (base) Dioxane (solvent) product { 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-bromo-5-(trifluoromethyl)-1H-pyrazole} reagents->product Heat (reflux)

Caption: Key components of the Ullmann condensation for N-arylation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound333748-97-7214.97 g/mol 5.0 g (23.3 mmol)
2,6-Dichloro-4-(trifluoromethyl)aniline24279-39-8229.01 g/mol 5.8 g (25.6 mmol)
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 0.44 g (2.33 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 6.4 g (46.6 mmol)
1,4-Dioxane (anhydrous)123-91-188.11 g/mol 100 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound (5.0 g, 23.3 mmol), 2,6-dichloro-4-(trifluoromethyl)aniline (5.8 g, 25.6 mmol), copper(I) iodide (0.44 g, 2.33 mmol), and potassium carbonate (6.4 g, 46.6 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (100 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-arylated pyrazole.

Expected Yield: 60-75%.

Part 3: Subsequent Transformations to Fipronil

The N-arylated pyrazole is a key intermediate that undergoes further functionalization to yield the final agrochemical product. The synthesis of Fipronil from this intermediate involves the introduction of a cyano group at the 3-position and a trifluoromethylsulfinyl group at the 4-position. A common route involves the initial synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile.

Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole-3-carbonitrile

This key precursor is often synthesized via a different route, starting from 2,6-dichloro-4-trifluoromethylaniline, which undergoes diazotization followed by condensation with a dicyano compound.[6][7]

Fipronil_Precursor_Synthesis A 2,6-Dichloro-4- (trifluoromethyl)aniline B Diazotization (NaNO2, HCl) A->B C Condensation with 2-(ethoxymethylene)malononitrile B->C D Cyclization C->D E 5-Amino-1-(2,6-dichloro-4- trifluoromethylphenyl)-1H- pyrazole-3-carbonitrile D->E

References

Application Notes and Protocols for the N-Alkylation of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Modern Chemistry

N-alkylated pyrazoles are a cornerstone of contemporary medicinal and agrochemical research. Their unique structural motif is present in a wide array of biologically active molecules, where the N-alkyl substituent plays a pivotal role in modulating the compound's physicochemical properties, metabolic stability, and target engagement. The specific pyrazole of interest here, 4-bromo-5-(trifluoromethyl)-1H-pyrazole, is a particularly valuable building block. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the bromine atom at the 4-position serves as a versatile handle for further synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions.[1][2]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of this compound. We will delve into the critical aspect of regioselectivity, reaction optimization, and product characterization, offering a robust framework for researchers in drug discovery and development.

Understanding the Core Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant regioselectivity challenge. The two nitrogen atoms in the pyrazole ring, N1 and N2, are often electronically similar, leading to the potential formation of two regioisomeric products upon alkylation.[3][4] The ratio of these isomers is dictated by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[3][5]

In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at the C5 position significantly influences the electronic environment of the pyrazole ring, making the adjacent nitrogen atoms non-equivalent.[4][5] This electronic dissymmetry is a key factor that can be exploited to achieve regioselective N-alkylation.

Key Factors Influencing Regioselectivity

Several critical parameters govern the outcome of the N-alkylation reaction:

  • Steric Hindrance: The bulkiness of the substituents on the pyrazole ring and the alkylating agent are primary determinants of regioselectivity. Alkylation generally favors the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the pyrazole substituents alters the nucleophilicity of the adjacent nitrogen atoms.[3]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[3][5] For instance, the use of sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation in many cases.[3]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent are crucial.[3]

Experimental Workflow for N-Alkylation

The following diagram outlines a general workflow for the N-alkylation of this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup: - Pyrazole - Base - Solvent reagent_prep->reaction_setup alkylation Addition of Alkylating Agent reaction_setup->alkylation monitoring Reaction Monitoring (TLC/LC-MS) alkylation->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use. This compound and many alkylating agents are potentially hazardous and should be handled with care.

Protocol 1: General Procedure using Potassium Carbonate (K2CO3) in Acetonitrile (MeCN)

This protocol is a good starting point for a variety of alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K2CO3), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add finely powdered potassium carbonate (1.5 - 2.0 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid K2CO3 and rinse with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated pyrazole isomers.

Protocol 2: Procedure using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method is suitable for less reactive alkylating agents but requires more stringent anhydrous conditions due to the reactivity of sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 eq.).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes. Repeat this step twice.

  • Add anhydrous THF to the flask.

  • Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF.

  • Slowly add the pyrazole solution to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Expected Outcomes and Characterization

The N-alkylation of this compound will likely yield a mixture of two regioisomers: 1-alkyl-4-bromo-5-(trifluoromethyl)-1H-pyrazole and 1-alkyl-4-bromo-3-(trifluoromethyl)-1H-pyrazole. The ratio of these isomers will depend on the chosen reaction conditions.

Alkylating AgentBase/SolventExpected Major IsomerRationale
Methyl IodideK2CO3/MeCNN1-alkylationLess sterically demanding, electronic factors may dominate.
Benzyl BromideNaH/THFN1-alkylationIncreased steric bulk may favor the less hindered nitrogen.
Isopropyl BromideK2CO3/MeCNPotentially higher N1-selectivitySignificant steric hindrance from the secondary alkyl halide.

Characterization:

The two regioisomers can be distinguished and characterized using spectroscopic methods, primarily NMR.

  • ¹H NMR: The chemical shifts of the pyrazole ring proton and the protons on the alkyl group will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, especially the carbon bearing the trifluoromethyl group, will be distinct for each isomer.

  • ¹⁹F NMR: The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment and will be a key indicator for distinguishing the isomers.

  • 2D NMR (NOESY/HSQC/HMBC): These techniques can be used to definitively assign the structure of each isomer by observing through-space and through-bond correlations.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider increasing the reaction temperature, using a stronger base (e.g., NaH), or a more polar aprotic solvent like DMF.

  • Poor Regioselectivity: To improve regioselectivity, try varying the base and solvent system. Sterically bulky alkylating agents can also enhance selectivity.[6] In some cases, changing the counter-ion of the base (e.g., from potassium to cesium) can influence the outcome.[5]

  • Side Reactions: Ensure anhydrous conditions, especially when using reactive bases like NaH, to prevent quenching and side reactions.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of advanced intermediates in pharmaceutical and agrochemical research. While achieving high regioselectivity can be challenging, a systematic approach to optimizing reaction conditions, including the choice of base, solvent, and alkylating agent, can lead to the desired N-alkylated pyrazole in good yield. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully navigate this important synthetic step.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aryl-5-(trifluoromethyl)-1H-pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs for a wide range of diseases.[1] The incorporation of a trifluoromethyl (CF3) group into this privileged structure often confers remarkable enhancements to the molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group can improve metabolic stability, increase lipophilicity, and modulate the pKa of adjacent functionalities, leading to enhanced binding affinity and better overall drug performance.[2] Consequently, 4-aryl-5-(trifluoromethyl)-1H-pyrazoles are highly sought-after motifs in modern drug discovery programs, with applications as kinase inhibitors, anti-inflammatory agents, and agrochemicals.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures.[5][6] Its broad functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and typically high yields make it an indispensable tool in synthetic organic chemistry.[5][7] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 4-bromo-5-(trifluoromethyl)-1H-pyrazole, offering in-depth mechanistic insights, optimized protocols, and practical advice for researchers in the field.

Mechanistic Rationale: A Deep Dive into the Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Understanding the nuances of this cycle is critical for troubleshooting and optimizing reactions involving challenging substrates like this compound. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyrazole ring, making judicious selection of the catalyst, ligand, base, and solvent paramount for success.[6]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 CoupledProduct 4-aryl-5-(trifluoromethyl) -1H-pyrazole (Ar-Ar') ArylHalide 4-bromo-5-(trifluoromethyl) -1H-pyrazole (Ar-Br) BoronicAcid Arylboronic Acid (Ar'-B(OR)_2) caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Conventional_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid (1.2 equiv.) - K2CO3 (2.0 equiv.) - XPhos Pd G2 (3 mol%) start->reagents degas Degas the reaction mixture (e.g., N2 bubbling for 15 min) reagents->degas solvent Add degassed solvent (1,4-Dioxane/H2O, 4:1) degas->solvent heat Heat at 100 °C for 4-16 h solvent->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine monitor->workup purify Purify by column chromatography workup->purify end End purify->end

References

The Trifluoromethylated Pyrazole Core: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole in Medicinal Chemistry and Agrochemicals

The pursuit of novel therapeutic agents and effective crop protection solutions is a cornerstone of modern scientific endeavor. Central to this pursuit is the design and synthesis of molecules with precisely tailored biological activities. The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a trifluoromethyl (CF3) group to this core dramatically enhances its potential. The CF3 group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, binding affinity, and cell permeability.[2]

This guide focuses on a particularly valuable building block: This compound . The strategic placement of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic and efficient exploration of chemical space.[3] This allows researchers to append a diverse array of substituents, fine-tuning the molecule's properties to achieve desired biological effects. The trifluoromethyl group at the 5-position, adjacent to a nitrogen atom, influences the electronic properties of the pyrazole ring and provides a key structural element found in numerous bioactive compounds.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis of bioactive molecules utilizing this compound. We will explore its application in the synthesis of key classes of bioactive molecules, including kinase inhibitors, COX-2 inhibitors, and pyrazole carboxamide fungicides, providing both the "how" and the "why" behind the synthetic strategies.

Core Synthetic Strategies: Unleashing the Potential of the Brominated Pyrazole

The bromine atom at the C4 position of the pyrazole ring is the gateway to molecular diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility. Two of the most powerful and widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Causality Behind Experimental Choices in Cross-Coupling Reactions

The success of these cross-coupling reactions hinges on the careful selection of catalysts, ligands, bases, and solvents. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial.

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated phosphine ligand is paramount. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or pre-catalysts such as XPhos Pd G2 are often employed. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For the more challenging Buchwald-Hartwig amination, bulky and electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[4]

  • Base: The base is crucial for activating the boronic acid (in Suzuki-Miyaura) or deprotonating the amine (in Buchwald-Hartwig). Inorganic bases like K₂CO₃ or Na₂CO₃ are common in Suzuki-Miyaura reactions, while stronger bases like NaOtBu or LiHMDS are often required for Buchwald-Hartwig aminations.[4]

  • Solvent: The choice of solvent depends on the specific reaction and the solubility of the reactants. Aprotic solvents like dioxane, toluene, or DMF are frequently used. For microwave-assisted reactions, solvents with high boiling points are advantageous.

The following sections will provide detailed, step-by-step protocols for these key transformations, serving as a foundation for the synthesis of more complex bioactive molecules.

Application Note 1: Synthesis of Pyrazole-Based Kinase Inhibitors

Background: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site.[6][7][8] The strategic functionalization of the this compound core allows for the introduction of substituents that can target specific kinases with high potency and selectivity.

Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a library of kinase inhibitors from this compound involves a two-step process: N-alkylation or N-arylation of the pyrazole, followed by a palladium-catalyzed cross-coupling reaction to introduce a diversity element at the C4 position.

G A This compound B N-Alkylation / N-Arylation (e.g., with R-X, base) A->B C 1-Substituted-4-bromo-5-(trifluoromethyl)-1H-pyrazole B->C D Suzuki-Miyaura Coupling (with Ar-B(OH)2, Pd catalyst, base) C->D E Buchwald-Hartwig Amination (with R2NH, Pd catalyst, base) C->E F Library of C4-Aryl Kinase Inhibitors D->F G Library of C4-Amino Kinase Inhibitors E->G

Caption: General workflow for synthesizing kinase inhibitor libraries.

Protocol 1: Synthesis of a C4-Aryl Pyrazole Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura coupling on brominated pyrazole systems.[9][10][11]

Objective: To synthesize 1-methyl-4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole1001519-41-0243.011.0
4-Methoxyphenylboronic acid5720-07-0151.961.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (243 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting bromopyrazole on TLC and the appearance of a new, less polar spot is a good indicator of reaction progression.

Application Note 2: Synthesis of Celecoxib Analogues as COX-2 Inhibitors

Background: Celecoxib is a well-known selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[12][13] The core structure of Celecoxib features a 1,5-diarylpyrazole. This compound is an excellent starting material for the synthesis of novel Celecoxib analogues, where the trifluoromethyl group can enhance potency and the 4-position can be functionalized to modulate selectivity and pharmacokinetic properties.[14][15]

Protocol 2: Synthesis of a Key Intermediate for a Celecoxib Analogue

This protocol describes the synthesis of a key intermediate for a Celecoxib analogue, adapted from literature procedures for the synthesis of similar compounds.[16]

Objective: To synthesize 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add a mixture of 4'-methylacetophenone (13.4 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold 10% hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the dione, which can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Core

  • Dissolve the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione from the previous step in ethanol (100 mL).

  • Add (4-sulfamoylphenyl)hydrazine hydrochloride (22.5 g, 0.1 mol) to the solution.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Pour the residue into ice water, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol/water to afford the pure 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Causality and Trustworthiness: This two-step, one-pot procedure is a classic and reliable method for constructing the 1,5-diarylpyrazole core of Celecoxib. The initial Claisen condensation to form the 1,3-dione is a robust reaction. The subsequent cyclization with the substituted hydrazine is highly regioselective, driven by the differential reactivity of the two carbonyl groups of the dione. The purification by recrystallization ensures a high purity final product.

Application Note 3: Synthesis of Pyrazole Carboxamide Fungicides

Background: Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungi.[17][18][19][20] The this compound scaffold can be elaborated into potent pyrazole carboxamide fungicides. The trifluoromethyl group often contributes to increased efficacy.

Synthetic Pathway to Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides typically involves the conversion of a pyrazole carboxylic acid to an acid chloride, followed by amidation with a desired amine.

G A 4-Bromo-1-methyl-5-(trifluoromethyl) -1H-pyrazole-3-carboxylic acid B Chlorination (e.g., SOCl2 or (COCl)2) A->B C 4-Bromo-1-methyl-5-(trifluoromethyl) -1H-pyrazole-3-carbonyl chloride B->C D Amidation (with R-NH2, base) C->D E Pyrazole Carboxamide Fungicide D->E

Caption: Synthetic route to pyrazole carboxamide fungicides.

Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This protocol is a representative procedure for the final amidation step in the synthesis of a pyrazole carboxamide fungicide.

Objective: To synthesize N-(2-ethylphenyl)-4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride(Not available)291.461.0
2-Ethylaniline578-54-1121.181.1
Triethylamine (Et₃N)121-44-8101.191.5
Dichloromethane (DCM)75-09-284.9320 mL

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride (291 mg, 1.0 mmol) in dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 2-ethylaniline (133 mg, 1.1 mmol) and triethylamine (152 mg, 1.5 mmol) in dichloromethane (10 mL).

  • Add the amine solution dropwise to the cooled acid chloride solution over 15 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting acid chloride is consumed.

  • Wash the reaction mixture with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the target pyrazole carboxamide.

Expertise and Trustworthiness: This amidation protocol is a standard and highly reliable method for forming amide bonds. The use of a tertiary amine base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the reaction to completion. The work-up procedure effectively removes unreacted starting materials and by-products, and the final purification step ensures the high purity of the bioactive compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility stems from the synergistic combination of the trifluoromethyl group, which imparts desirable physicochemical properties, and the strategically placed bromine atom, which allows for facile and diverse functionalization through modern cross-coupling chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the vast potential of this scaffold in the development of novel pharmaceuticals and agrochemicals. By understanding the underlying principles of the synthetic methodologies and adhering to robust experimental procedures, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of the next generation of bioactive molecules.

References

4-bromo-5-(trifluoromethyl)-1H-pyrazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide to the Synthetic Utility of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Synthesis

In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds stand out for their profound impact on molecular properties. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the privileged heterocyclic scaffolds, pyrazoles are of paramount importance due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal properties.[2][3][4]

This guide focuses on This compound , a highly versatile and valuable building block that masterfully combines these key features. Its structure is distinguished by:

  • A stable pyrazole core , a ubiquitous motif in pharmaceuticals and agrochemicals.

  • An electron-withdrawing trifluoromethyl group at the 5-position, which modulates the electronic character of the ring and imparts beneficial physicochemical properties.[5]

  • A bromine atom at the 4-position, serving as a versatile synthetic handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][6]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, proven experimental protocols for its key transformations, and insights into the causality behind experimental choices, empowering scientists to effectively leverage this building block in their synthetic campaigns.

Physicochemical Properties and Reactivity Profile

The unique arrangement of substituents in this compound dictates its reactivity. The electron-withdrawing nature of the CF₃ group influences the acidity of the N-H proton and the reactivity of the C4-Br bond. While data for the parent compound is sparse, the closely related 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides a reliable proxy for understanding its general characteristics.

PropertyValue (for 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole)Reference
Molecular Formula C₅H₄BrF₃N₂[7][8]
Molecular Weight 229.00 g/mol [8]
Appearance White crystalline solid[7]
Melting Point 89-90 °C[8]
Boiling Point 242.0±35.0 °C (Predicted)[8]
Solubility Soluble in organic solvents like methanol, chloroform, and DMSO.[7]
pKa 9.83±0.50[8]

Causality Behind Properties:

  • The Trifluoromethyl Group: This potent electron-withdrawing group is key to the molecule's utility. It increases the lipophilicity (as indicated by the predicted XLogP3 of ~2.5), which can improve cell membrane permeability of derivative compounds.[8] Furthermore, the C-F bond's strength enhances metabolic stability, a critical attribute in drug design.[1][2] However, this group also renders the pyrazole ring electron-deficient, making some palladium-catalyzed couplings more challenging, thus requiring carefully selected ligands and conditions.[3][9]

  • The C4-Bromine Atom: The bromine at the 4-position is the primary site for synthetic elaboration. It is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, alkyl, alkynyl, and amino substituents.[1][6]

Core Synthetic Applications and Detailed Protocols

This compound is a cornerstone intermediate for generating diverse libraries of substituted pyrazoles. The following sections detail field-proven protocols for its most critical transformations.

A. Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the C4 position of the pyrazole core.

1. Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[10][11][12] For trifluoromethylated pyrazoles, specialized catalyst systems are often necessary to overcome the deactivating effect of the CF₃ group and prevent side reactions like debromination.[13]

Suzuki_Coupling Pyrazole This compound Reaction_Mix Pyrazole->Reaction_Mix BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Reaction_Mix Catalyst Pd Catalyst (e.g., XPhosPdG2) + Ligand (e.g., XPhos) Catalyst->Reaction_Mix Base Base (e.g., K₂CO₃) Base->Reaction_Mix Solvent Solvent (e.g., EtOH/H₂O) Solvent->Reaction_Mix Product 4-Aryl-5-(trifluoromethyl)-1H-pyrazole Reaction_Mix->Product Microwave, Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for similar trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones, which demonstrate high efficacy.[10][13][14]

  • Reagent Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: To the vial, add the palladium catalyst tandem: XPhos Pd G2 (2-5 mol%) and XPhos ligand (2-5 mol%). The use of a second-generation (G2) precatalyst and additional ligand is crucial for activating the C-Br bond and ensuring high yields.

  • Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 20-60 minutes.

    • Causality: Microwave heating dramatically accelerates the reaction rate, often leading to cleaner conversions and higher yields in shorter times compared to conventional heating. The aqueous ethanol solvent system is environmentally benign and effectively solubilizes the inorganic base.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-(trifluoromethyl)-1H-pyrazole.

2. Sonogashira Cross-Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne, a valuable transformation for creating rigid molecular linkers.[15][16] The presence of the CF₃ group can make these couplings challenging, but modern copper-free or highly efficient copper-co-catalyzed systems can provide excellent results.[3][9][17]

Sonogashira_Coupling Pyrazole This compound Reaction_Mix Pyrazole->Reaction_Mix Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Reaction_Mix Pd_Catalyst Pd Precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) Pd_Catalyst->Reaction_Mix Base Base (e.g., TMP or Et₃N) Base->Reaction_Mix Solvent Solvent (e.g., DMSO) Solvent->Reaction_Mix Product 4-Alkynyl-5-(trifluoromethyl)-1H-pyrazole Reaction_Mix->Product Room Temp, Ar

Caption: Room-temperature Sonogashira coupling workflow.

Protocol: Room-Temperature, Copper-Free Sonogashira Coupling

This protocol leverages an air-stable, monoligated palladium precatalyst that has shown high efficacy for challenging aryl bromides.[17]

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration, followed by the addition of 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) as the base.

    • Causality: The use of a highly active, air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl allows the reaction to proceed under mild, room-temperature conditions without the need for a copper co-catalyst, thereby preventing the common side reaction of alkyne homocoupling (Glaser coupling). DMSO is an excellent solvent for this transformation.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the pure 4-alkynyl pyrazole.

B. Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of 4-amino-pyrazole derivatives from primary or secondary amines.[18][19] The choice of ligand is critical for achieving high yields, especially with the electron-deficient pyrazole substrate. Sterically hindered biarylphosphine ligands are often required.[20]

Buchwald_Hartwig Pyrazole This compound Reaction_Mix Pyrazole->Reaction_Mix Amine R¹R²NH (Primary/Secondary Amine) Amine->Reaction_Mix Pd_Catalyst Pd Precatalyst (e.g., [Pd(cinnamyl)Cl]₂) Pd_Catalyst->Reaction_Mix Ligand Ligand (e.g., JosiPhos CyPF-tBu) Ligand->Reaction_Mix Base Base (e.g., NaOtBu) Base->Reaction_Mix Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mix Product 4-(R¹R²N)-5-(trifluoromethyl)-1H-pyrazole Reaction_Mix->Product Heat, Ar

Caption: Buchwald-Hartwig amination workflow.

Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol is based on a highly efficient system developed for the amination of 4-bromo-5-trifluoromethyl pyrazoles.[20]

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add [Pd(cinnamyl)Cl]₂ (2-3 mol%), JosiPhos CyPF-tBu ligand (4-6 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv) to a screw-capped vial containing a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.5-2.0 equiv), and anhydrous toluene to the vial.

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and place it in a preheated aluminum heating block at 100-110 °C. Stir for 4-24 hours.

    • Causality: The combination of a palladium precatalyst with a bulky, electron-rich JosiPhos ligand is essential for facilitating the challenging reductive elimination step, which is often the rate-limiting step for electron-deficient aryl halides. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.[18]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a plug of Celite or silica gel, rinsing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

C. N-H Functionalization: Synthesis of N-Substituted Pyrazoles

The N-H proton of the pyrazole ring is readily substituted, allowing for another key point of diversification. N-arylation is a particularly important transformation.

Copper-Catalyzed N-Arylation

While palladium can be used, copper-catalyzed N-arylation (an Ullmann-type reaction) with arylboronic acids is often a more cost-effective and practical method for this transformation.[21][22]

N_Arylation Pyrazole This compound Reaction_Mix Pyrazole->Reaction_Mix BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) BoronicAcid->Reaction_Mix Cu_Catalyst Cu Catalyst (e.g., Cu(OAc)₂) Cu_Catalyst->Reaction_Mix Base Base (e.g., Pyridine or Cs₂CO₃) Base->Reaction_Mix Solvent Solvent (e.g., DCM or Toluene) Solvent->Reaction_Mix Product 1-Aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole Reaction_Mix->Product Air, Room Temp or Heat

Caption: Copper-catalyzed N-arylation workflow.

Protocol: General N-Arylation with Arylboronic Acids

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (2.0 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv).

  • Solvent and Base: Add dichloromethane (DCM) or toluene as the solvent, followed by a base such as pyridine or triethylamine (2.0-4.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The reaction can often be accelerated with gentle heating (40-60 °C).

    • Causality: This Chan-Lam coupling variant proceeds via a copper(II) intermediate. The base is crucial for facilitating the transmetalation step, and the reaction is often tolerant of air and moisture, making it experimentally simple.

  • Work-up and Purification: Filter the reaction mixture through Celite to remove copper salts, rinsing with DCM. Concentrate the filtrate and purify by column chromatography to isolate the 1-aryl-4-bromo-5-(trifluoromethyl)-1H-pyrazole, which can be used in subsequent cross-coupling reactions at the C4-position.

Summary of Applications in Discovery Programs

The derivatives synthesized from this compound are of significant interest in both pharmaceutical and agrochemical research.

  • In Drug Discovery: The pyrazole core is a key pharmacophore in numerous approved drugs. The ability to install diverse substituents at the C4 and N1 positions allows for fine-tuning of pharmacological properties to target a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[6] The CF₃ group often enhances potency and improves the pharmacokinetic profile of drug candidates.

  • In Agrochemicals: Many successful herbicides, insecticides, and fungicides are based on the pyrazole scaffold.[2] The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their efficacy and stability in the field.[2] This building block provides a direct route to novel active ingredients with potentially improved performance.

Conclusion

This compound is a powerful and versatile building block that provides an efficient entry point to a vast chemical space of highly functionalized pyrazoles. Its trifluoromethyl group imparts desirable properties for bioactive molecules, while the C4-bromine atom serves as a reliable handle for diversification through modern cross-coupling chemistry. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to fully exploit the synthetic potential of this valuable intermediate, accelerating the discovery of next-generation pharmaceuticals and agrochemicals.

References

The Strategic Deployment of 4-bromo-5-(trifluoromethyl)-1H-pyrazole for the Development of Potent Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Fluorine

In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold," a core structural element that consistently appears in a multitude of biologically active compounds.[1] Its prevalence in kinase inhibitor design is particularly noteworthy, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[2] This guide focuses on a particularly strategic building block: 4-bromo-5-(trifluoromethyl)-1H-pyrazole . The thoughtful placement of the bromine atom at the 4-position and a trifluoromethyl group at the 5-position endows this scaffold with exceptional utility for the rapid generation of diverse and potent kinase inhibitor libraries.

The bromine atom serves as a versatile synthetic handle, readily participating in a range of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the pyrazole core. The trifluoromethyl (CF₃) group, a cornerstone of modern drug design, offers a multitude of advantages. Its strong electron-withdrawing nature can modulate the pKa of the pyrazole ring, influencing its binding properties.[3] Furthermore, the CF₃ group is known to enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability and oral bioavailability due to its lipophilic character.[4] The removal of a trifluoromethyl group from similar pyrazole-based inhibitors has been shown to significantly decrease potency, highlighting its critical role.[3]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols for key diversification reactions, outline methodologies for biological evaluation, and provide insights into the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

Synthetic Strategies: Diversification of the Pyrazole Core

The true power of this compound lies in its capacity for diversification through robust and high-yielding cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Logical Workflow for Kinase Inhibitor Synthesis

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) start->buchwald Pd Catalyst, Ligand, Base product_c 4-Aryl/Heteroaryl-5-(trifluoromethyl)-1H-pyrazole (Kinase Inhibitor Candidate) suzuki->product_c product_n 4-Amino-5-(trifluoromethyl)-1H-pyrazole (Kinase Inhibitor Candidate) buchwald->product_n evaluation Biological Evaluation (Kinase Assays, Cell-Based Assays) product_c->evaluation product_n->evaluation

Caption: Synthetic workflow for diversifying the pyrazole scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at the 4-position of the pyrazole ring. The conditions are adapted from established methods for similar bromo-pyrazole systems.[5][6]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • XPhos Pd G2 precatalyst (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Microwave reaction vials or Schlenk tube

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • Reaction Setup: To a microwave reaction vial or a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding aryl- or heteroarylboronic acid (1.2 equiv.), XPhos Pd G2 (0.02-0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe to achieve a final concentration of the pyrazole at approximately 0.1 M.

  • Heating: Heat the reaction mixture with vigorous stirring. For microwave-assisted reactions, a temperature of 100-120°C for 30-60 minutes is a good starting point.[6] For conventional heating, 80-100°C for 4-16 hours may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-(trifluoromethyl)-1H-pyrazole derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with various primary and secondary amines. The conditions are based on established procedures for the amination of similar bromo-heterocycles.[7][8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equivalents)

  • Anhydrous toluene or THF

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and RuPhos (0.04 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and LiHMDS (2.4 equiv.).

  • Solvent Addition: Add anhydrous toluene or THF via syringe to achieve a final concentration of the pyrazole at approximately 0.1-0.2 M.

  • Heating: Seal the tube and heat the reaction mixture to 65-110°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-(trifluoromethyl)-1H-pyrazole derivative.

Biological Evaluation: From Enzyme to Cell

The synthesized compounds must be rigorously evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays to determine direct inhibition of the target kinase, followed by cell-based assays to assess the compound's effects in a more physiologically relevant context.

Workflow for Biological Evaluation

G compound Synthesized Pyrazole Derivative in_vitro In Vitro Kinase Assay (e.g., ADP-Glo™) compound->in_vitro cell_based Cell-Based Assay (e.g., MTT, Western Blot) compound->cell_based ic50 Determine IC50 Value in_vitro->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar proliferation Cell Proliferation/Viability cell_based->proliferation pathway Target Phosphorylation cell_based->pathway proliferation->sar pathway->sar

Caption: Tiered approach for biological evaluation of kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Synthesized pyrazole inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole inhibitors in DMSO. Further dilute in the appropriate kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted inhibitor or vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction. Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Protocol 4: Cell-Based Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole inhibitors or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The systematic diversification of the this compound scaffold allows for the elucidation of key structure-activity relationships. The following table summarizes representative IC₅₀ data for pyrazole-based inhibitors against various kinases, illustrating how modifications at the 4-position influence potency and selectivity.

Compound R Group (at 4-position) Target Kinase IC₅₀ (nM) Reference
Ruxolitinib Analog Pyrrolo[2,3-d]pyrimidineJAK1~3[2]
JAK2~3[2]
JAK3~430[2]
Compound 3f Substituted Pyrimidine-AnilineJAK13.4[15]
JAK22.2[15]
JAK33.5[15]
Afuresertib Analog Substituted PhenylAkt11.3[3]
Bcr-Abl Inhibitor 10 DiarylamideBcr-Abl14.2[3]
Aurora A/B Inhibitor 7 BenzimidazoleAurora A28.9[3]
Aurora B2.2[3]

Key SAR Observations:

  • Aryl and Heteroaryl Scaffolds: The introduction of specific aryl and heteroaryl systems at the 4-position is crucial for achieving high potency against various kinase families. For instance, the pyrrolo[2,3-d]pyrimidine moiety is a key feature of the potent JAK inhibitor Ruxolitinib.[2]

  • Substituent Effects: The nature and position of substituents on the appended aryl or amino groups can fine-tune the inhibitor's activity and selectivity. Electron-donating and electron-withdrawing groups can influence the electronic properties and steric interactions within the kinase active site.

  • The Role of the Trifluoromethyl Group: The consistent presence of the trifluoromethyl group in highly potent inhibitors underscores its importance. It is often involved in favorable hydrophobic interactions within the ATP-binding pocket and contributes to overall metabolic stability.[3] X-ray crystallography studies of similar pyrazole-based inhibitors have shown that substituents on the pyrazole ring can be essential for achieving selectivity against other kinases by creating steric hindrance.[2]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust cross-coupling chemistries allows for the rapid exploration of structure-activity relationships, facilitating the optimization of potency and selectivity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and development. Future work in this area will likely focus on the development of more complex and diverse libraries based on this scaffold, the exploration of novel cross-coupling methodologies, and the use of computational modeling to guide the rational design of next-generation kinase inhibitors with improved therapeutic profiles.[16][17]

References

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-bromo-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged starting point in medicinal chemistry, offering a unique combination of structural features essential for the development of novel therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the strategically positioned bromine atom serves as a versatile handle for a wide array of synthetic transformations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this pyrazole core. We will delve into the rationale behind key synthetic strategies, including palladium-catalyzed cross-coupling reactions and N-alkylation/arylation, supported by detailed, field-proven protocols.

Introduction: The Strategic Advantage of the this compound Core

Pyrazole derivatives are foundational in the design of a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3][4] The introduction of a trifluoromethyl (CF3) group into the pyrazole ring is a well-established strategy in drug design to modulate key physicochemical properties. The high electronegativity and lipophilicity of the CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.[1]

The this compound motif is particularly valuable due to the C4-bromine, which acts as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[5] This allows for the systematic exploration of the chemical space around the pyrazole core, a critical step in optimizing lead compounds for efficacy, selectivity, and pharmacokinetic profiles.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound can be broadly categorized into two main approaches: functionalization at the C4-position via the bromo substituent and modification of the pyrazole nitrogen. The following diagram illustrates these key strategic pathways.

G cluster_0 Core Scaffold cluster_1 C4-Position Derivatization cluster_2 N1-Position Derivatization cluster_3 Synthesized Derivatives Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald Amines Sonogashira Sonogashira Coupling (C-C Bond Formation) Scaffold->Sonogashira Terminal Alkynes N_Alkylation N-Alkylation Scaffold->N_Alkylation Alkyl Halides N_Arylation N-Arylation Scaffold->N_Arylation Aryl Halides Derivatives Diverse Library of Novel Chemical Entities Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives N_Alkylation->Derivatives N_Arylation->Derivatives

Figure 1: Key derivatization pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the derivatization of halo-pyrazoles.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl linkages by coupling an organoboron reagent with an organic halide.[6][7][8] This reaction is highly valued in drug discovery for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh3)4 or a pre-catalyst like XPhosPdG2) and a suitable ligand is crucial. The ligand choice (e.g., XPhos) is critical to prevent side reactions like debromination, especially with electron-rich pyrazoles.[6][7][9]

  • Base: A base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required to activate the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly employed to facilitate the dissolution of both organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Start: Reaction Setup reagents Combine: - this compound - Aryl/heteroaryl boronic acid (1.2 eq) - Pd catalyst (e.g., XPhosPdG2, 2-5 mol%) - Ligand (e.g., XPhos, 4-10 mol%) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., Dioxane/Water) start->reagents reaction Reaction: - Degas the mixture - Heat under inert atmosphere (e.g., 80-110 °C) - Monitor by TLC or LC-MS reagents->reaction workup Workup: - Cool to room temperature - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup purify Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography workup->purify end End: Characterized Product purify->end

Figure 2: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), palladium catalyst (e.g., XPhosPdG2, 0.02-0.05 mmol), and ligand (e.g., XPhos, 0.04-0.10 mmol).

  • Add the base (e.g., K2CO3, 2.0 mmol) and the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Microwave irradiation can significantly shorten reaction times.[6][8][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated pyrazole derivative.

ParameterRecommended ConditionRationale
Palladium Source XPhosPdG2, Pd(PPh3)4Provides active Pd(0) species.[6]
Ligand XPhos, SPhosSterically bulky phosphine ligands promote reductive elimination and prevent side reactions.[6]
Base K2CO3, Cs2CO3Activates the boronic acid for transmetalation.
Solvent Dioxane/H2O, Toluene/H2OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for oxidative addition and other steps in the catalytic cycle.

Table 1: Optimized Parameters for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[11] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction is known for its broad substrate scope, including primary and secondary amines, and its functional group tolerance.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, a palladium source and a sterically hindered phosphine ligand are essential. Ligands like Josiphos or tBuDavePhos are often effective for this transformation.[13][14]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[14][15]

  • Solvent: Anhydrous, aprotic solvents like toluene, xylene, or dioxane are used to prevent quenching of the strong base.

Step-by-Step Methodology:

  • In an inert atmosphere glovebox, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, 2-3 mol%), a suitable ligand (e.g., Josiphos CyPF-tBu, 4-6 mol%), and the base (e.g., NaOtBu, 2.0 mmol) to a screw-capped vial.[14]

  • Add the solvent (e.g., toluene, 3 mL) followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the vial, remove it from the glovebox, and place it in a preheated aluminum block at 100-120 °C.

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a plug of celite or silica gel, rinsing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C4-aminated pyrazole.

ParameterRecommended ConditionRationale
Palladium Source [Pd(cinnamyl)Cl]2, Pd2(dba)3Common and effective palladium sources for amination.[14]
Ligand Josiphos CyPF-tBu, tBuDavePhosBulky, electron-rich ligands that facilitate the catalytic cycle.[13][14]
Base NaOtBu, LHMDS, K3PO4Strong base required to deprotonate the amine.[15]
Solvent Toluene, DioxaneAnhydrous, aprotic solvent to prevent reaction with the strong base.
Temperature 100-120 °CHigher temperatures are often necessary for this transformation.[13]

Table 2: Optimized Parameters for Buchwald-Hartwig Amination.

N-Functionalization of the Pyrazole Core

Alkylation or arylation at the N1 position of the pyrazole ring is another critical strategy for library generation, as substituents at this position can significantly influence the molecule's conformation, solubility, and interactions with biological targets.

N-Alkylation

Direct N-alkylation of pyrazoles can be achieved using various alkylating agents under basic conditions.[16][17] The regioselectivity of alkylation can sometimes be an issue with unsymmetrically substituted pyrazoles, but for the parent this compound, N1-alkylation is generally favored.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which is a more potent nucleophile.[18][19]

  • Alkylating Agent: A range of electrophiles can be used, including alkyl halides (e.g., iodomethane, benzyl bromide) and alkyl sulfates.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for this type of reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent like DMF (5 mL), add a base such as K2CO3 (1.5 mmol) or NaH (60% dispersion in mineral oil, 1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 mmol) dropwise to the suspension.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as indicated by TLC.[18]

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The this compound scaffold is a powerful platform for the generation of diverse and medicinally relevant compound libraries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation provide robust and reproducible methods for its derivatization. By systematically applying these strategies, drug discovery teams can efficiently explore structure-activity relationships, leading to the identification of optimized clinical candidates with improved pharmacological profiles. The continued development of novel cross-coupling technologies and a deeper understanding of the structure-property relationships of trifluoromethylated pyrazoles will undoubtedly fuel future innovations in this exciting area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The three most common and effective methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is critical for success.

  • Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities, such as regioisomers or unreacted starting materials.[1][2] It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.[2]

  • Sublimation: For compounds that can sublime without decomposition, this can be an effective purification technique, especially for removing non-volatile impurities.

Q2: What are the key physicochemical properties of this compound and its analogs that I should be aware of during purification?
Property4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleNotes and Implications for Purification
Appearance White crystalline solid.[3]A colored crude product suggests the presence of impurities.
Melting Point 84-90 °C (conflicting reports).[4][5]A broad melting range of your crude product indicates impurities. The melting point can be used to assess purity after purification.
Boiling Point ~242 °C (Predicted).[5]Distillation is likely not a preferred method due to the high boiling point, which may risk decomposition.
Solubility Soluble in organic solvents like methanol, chloroform, and dimethyl sulfoxide.[3]This information is crucial for selecting solvents for recrystallization and column chromatography.
Polarity The trifluoromethyl group is strongly electron-withdrawing, and the pyrazole ring is polar.This moderate to high polarity will dictate its behavior in chromatographic separations.
Q3: What are the likely impurities in my crude this compound?

Impurities typically arise from the synthetic route used. A common synthesis involves the bromination of 5-(trifluoromethyl)-1H-pyrazole.

Potential impurities include:

  • Unreacted Starting Material: 5-(trifluoromethyl)-1H-pyrazole.

  • Regioisomers: Depending on the synthesis, other brominated pyrazoles could be formed.

  • Over-brominated Products: Di-brominated pyrazoles.

  • Reagents: Residual brominating agents like N-bromosuccinimide (NBS) or its by-products.[1]

  • Solvent Residues: Residual solvents from the reaction.

Troubleshooting Guides

Issue 1: My recrystallization attempt resulted in poor recovery or no crystallization.

This is a common issue that usually points to an inappropriate solvent choice.

Troubleshooting Workflow:

start Poor Recrystallization Outcome solvent_issue Is the compound completely soluble at room temperature? start->solvent_issue oil_out Did the compound 'oil out' during cooling? solvent_issue->oil_out No too_soluble Solvent is too polar. Add a less polar anti-solvent. solvent_issue->too_soluble Yes no_crystals No crystals formed upon cooling? oil_out->no_crystals No cooling_rate Cooling was too rapid. Reheat to dissolve and cool slowly. oil_out->cooling_rate Yes nucleation_issue Induce crystallization: - Scratch inner wall of the flask. - Add a seed crystal. no_crystals->nucleation_issue Yes start Poor Chromatographic Separation rf_check What is the Rf of your product in the current eluent? start->rf_check rf_high Eluent is too polar. Decrease the polarity (e.g., increase hexane in ethyl acetate/hexane). rf_check->rf_high Rf > 0.5 rf_low Eluent is too non-polar. Increase the polarity (e.g., increase ethyl acetate in ethyl acetate/hexane). rf_check->rf_low Rf < 0.2 rf_good rf_good rf_check->rf_good 0.2 < Rf < 0.5 but still poor separation change_solvent change_solvent rf_good->change_solvent Try a different solvent system with different selectivity (e.g., dichloromethane/methanol).

References

Technical Support Center: Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes involve either the bromination of a pre-formed 5-(trifluoromethyl)-1H-pyrazole ring or the cyclization of a brominated precursor. One prevalent method is the direct bromination of 5-(trifluoromethyl)-1H-pyrazole using a brominating agent like N-bromosuccinimide (NBS).[1][2] Another approach involves the condensation of a brominated 1,3-dicarbonyl compound with hydrazine.[1][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Q2: Why is regioselectivity a concern during the bromination of 5-(trifluoromethyl)-1H-pyrazole?

A2: The pyrazole ring has multiple positions that can be brominated. The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent C5 position, while the nitrogen atoms also influence the electron density of the ring.[4] Electrophilic substitution, such as bromination, typically occurs at the C4 position, which is the most electron-rich. However, under certain conditions, over-bromination or bromination at other positions can occur, leading to a mixture of products.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic methods is essential. Thin-layer chromatography (TLC) is useful for rapid, real-time monitoring of the reaction's progress. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC) is recommended to assess purity. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS).[3]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Brominating agents like NBS can be corrosive and are strong oxidizers; they should be handled with care in a well-ventilated fume hood. Solvents such as acetonitrile and acetic acid are flammable and have associated inhalation risks. The trifluoromethylated starting materials and products may have unknown toxicological properties, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is substantially lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species.1. Use a fresh bottle of NBS. 2. Recrystallize the NBS from water to purify it before use. 3. Perform a test reaction on a small scale with a known reactive substrate to confirm the activity of your NBS.
Insufficient Reaction Time or Temperature The bromination of an electron-deficient pyrazole ring can be sluggish. The reaction may require more energy or a longer duration to reach completion.1. Monitor the reaction closely by TLC. Continue the reaction until the starting material spot is no longer visible. 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate. Be cautious, as higher temperatures can also promote side reactions.
Presence of Inhibitors Trace impurities in the starting material or solvent, such as water or basic compounds, can quench the electrophilic brominating species or neutralize acidic catalysts.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Purify the starting 5-(trifluoromethyl)-1H-pyrazole if its purity is questionable.
Issue 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC plate shows multiple spots in addition to the starting material and desired product.

  • NMR spectrum of the crude product is complex, indicating the presence of isomers or byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Over-bromination Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated or other poly-brominated pyrazoles.1. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents). Add the NBS portion-wise to maintain better control over the reaction. 2. Maintain a lower reaction temperature to improve selectivity.
Formation of Regioisomers While C4 bromination is generally favored, bromination at other positions can occur, especially if the C4 position is sterically hindered or if reaction conditions are not optimized.[3]1. Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable C4-bromo isomer. 2. Consider the choice of solvent. The polarity of the solvent can influence the regioselectivity of the bromination.
N-Bromination In some cases, the nitrogen atom of the pyrazole ring can be brominated, leading to an unstable intermediate that can either decompose or rearrange.1. Use a protic solvent like acetic acid, which can protonate the pyrazole nitrogen, making it less nucleophilic and less susceptible to bromination.
Issue 3: Difficult Purification

Symptoms:

  • The product and a major impurity co-elute during column chromatography.

  • The isolated product has a persistent colored impurity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Similar Polarity of Product and Impurities Regioisomers or certain byproducts may have very similar polarities to the desired this compound, making separation by standard silica gel chromatography challenging.[3]1. Optimize the solvent system for column chromatography. A shallow gradient or an isocratic elution with a finely tuned solvent mixture might improve separation. 2. Consider alternative purification techniques such as preparative HPLC or crystallization.
Colored Impurities Side reactions involving the hydrazine starting material (if applicable to the synthetic route) or decomposition products can result in colored impurities.[3]1. Treat the crude product with activated carbon to adsorb colored impurities. 2. Recrystallization from an appropriate solvent system can be highly effective in removing both colored and other impurities.

Experimental Workflow & Visualization

General Protocol for Bromination of 5-(trifluoromethyl)-1H-pyrazole

This protocol is a representative example and may require optimization based on your specific laboratory conditions and substrate purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Visualization

The following diagrams illustrate the primary reaction pathway and a common side reaction.

main_reaction start 5-(Trifluoromethyl)-1H-pyrazole reagent + NBS (in Acetic Acid) start->reagent product This compound reagent->product caption Primary Synthetic Route

Caption: Primary Synthetic Route.

side_reaction start 5-(Trifluoromethyl)-1H-pyrazole reagent + Excess NBS start->reagent side_product Di-brominated Pyrazole reagent->side_product caption Over-bromination Side Reaction

Caption: Over-bromination Side Reaction.

References

Technical Support Center: Functionalization of 4-Bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but often challenging building block. The trifluoromethyl group, while imparting desirable properties to target molecules, significantly influences the reactivity of the pyrazole core, necessitating carefully optimized reaction conditions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your desired chemical transformations with higher yields and purity.

Understanding the Substrate: Electronic Effects and Reactivity

The this compound scaffold presents a unique set of electronic properties that dictate its reactivity. The electron-withdrawing nature of the trifluoromethyl (CF3) group at the C5 position deactivates the pyrazole ring towards electrophilic substitution. However, it also influences the reactivity of the C4-Br bond in cross-coupling reactions. Understanding these effects is crucial for troubleshooting.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the electronic nature of this compound can make these transformations challenging.

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Inactivity: The chosen palladium catalyst or ligand may not be suitable for this electron-deficient substrate. 2. Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle. 3. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.1. Catalyst/Ligand Screening: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuBrettPhos.[1][2] Consider using pre-catalysts like XPhos Pd G2 or G3.[3][4][5] 2. Base Optimization: Screen stronger bases such as K3PO4, Cs2CO3, or NaOtBu.[6] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can be effective in reducing reaction times and improving yields.[3][4][5][7][8]
Debromination (Hydrodehalogenation) 1. β-Hydride Elimination: Can occur with certain substrates and catalysts. 2. Protic Solvents/Impurities: Presence of water or other protic species can lead to protonolysis of the organopalladium intermediate.1. Ligand Choice: Use ligands that promote rapid reductive elimination over β-hydride elimination. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Homocoupling of Boronic Acid/Alkyne 1. Oxidative Homocoupling: Particularly an issue in Sonogashira reactions, often promoted by copper co-catalysts and oxygen. 2. Decomposition of Boronic Acid: Can occur at high temperatures.1. Copper-Free Sonogashira: Employ copper-free Sonogashira conditions.[9] If copper is necessary, use a minimal amount and ensure the reaction is thoroughly deoxygenated. 2. Temperature Control: Use the lowest effective temperature. Consider a two-step addition of the boronic acid.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish?

A1: The electron-withdrawing trifluoromethyl group deactivates the C4-Br bond towards oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step. To overcome this, you need a highly active catalyst system. The use of bulky, electron-rich phosphine ligands such as XPhos or SPhos is crucial as they stabilize the electron-deficient palladium center and promote oxidative addition.[1] Additionally, stronger bases like K3PO4 or Cs2CO3 are often required to facilitate the transmetalation step.

Q2: I am observing significant debromination in my Buchwald-Hartwig amination. What can I do?

A2: Debromination is a common side reaction. It can arise from the decomposition of the palladium-amide complex. To minimize this, ensure you are using a suitable ligand. For challenging aminations of heteroaryl halides, ligands like tBuBrettPhos have been shown to be effective.[2] Also, strictly anhydrous conditions are critical. Any residual water can lead to the formation of palladium-hydride species which can participate in the debromination pathway.

Q3: Can I perform a Sonogashira coupling on this substrate without a copper co-catalyst?

A3: Yes, and it is often preferable to avoid copper-mediated homocoupling of the alkyne (Glaser coupling).[10][11] Several copper-free Sonogashira protocols have been developed that utilize specific palladium catalysts and ligands.[9] These reactions often require a strong organic base, such as an amine, and a polar aprotic solvent.

Section 2: N-Functionalization (Alkylation and Arylation)

Regioselectivity is the primary challenge in the N-functionalization of this compound, as alkylation or arylation can occur at either the N1 or N2 position.

Troubleshooting Guide: N-Functionalization
Problem Potential Cause(s) Recommended Solution(s)
Formation of a Mixture of N1 and N2 Isomers 1. Lack of Regiocontrol: The reaction conditions do not favor one isomer over the other. 2. Steric and Electronic Ambiguity: The substrate itself may not have a strong inherent preference for one nitrogen.1. Base and Solvent Screening: The choice of base and solvent can significantly influence the N1/N2 ratio. For example, using NaH in a polar aprotic solvent like DMF or THF often favors N1 alkylation.[12] 2. Bulky Electrophiles: Using a sterically demanding alkylating or arylating agent may favor substitution at the less hindered nitrogen. 3. Directed Functionalization: Consider pre-functionalizing the pyrazole with a directing group that can be later removed.
Low Yield of N-Alkylation 1. Poor Nucleophilicity of Pyrazole Anion: The electron-withdrawing CF3 group reduces the nucleophilicity of the pyrazole anion. 2. Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the pyrazole.1. Stronger Base: Use a stronger base like NaH or KHMDS to ensure complete deprotonation. 2. Phase-Transfer Catalysis: For some alkylations, a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) can be effective.[13]
Failure of N-Arylation (e.g., Buchwald-Hartwig or Ullmann type) 1. Catalyst Inhibition: The pyrazole nitrogen can act as a ligand and inhibit the catalyst. 2. Harsh Reaction Conditions: High temperatures can lead to decomposition.1. Ligand Selection: For Buchwald-Hartwig N-arylation, ligands such as tBuBrettPhos have proven effective for N-arylation of pyrazoles.[14] 2. Copper-Catalyzed N-Arylation (Ullmann): This can be a viable alternative to palladium-catalyzed methods, especially with aryl iodides.[15]
Frequently Asked Questions (FAQs): N-Functionalization

Q1: How can I selectively obtain the N1-alkylated product?

A1: Achieving high regioselectivity in N-alkylation can be challenging. The outcome is often a delicate balance of steric and electronic factors, as well as reaction conditions. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF tends to favor the formation of the N1-alkylated isomer.[12] It is hypothesized that the sodium cation coordinates to the N2 nitrogen, sterically hindering attack at that position.

Q2: I am struggling with the N-arylation of my pyrazole. What are the key considerations?

A2: N-arylation of pyrazoles can be difficult due to the potential for the pyrazole to act as a ligand for the metal catalyst, leading to catalyst inhibition. For palladium-catalyzed N-arylation (Buchwald-Hartwig type), the choice of ligand is critical. Bulky, electron-rich ligands are often required to promote the desired C-N bond formation.[2][14] Alternatively, copper-catalyzed N-arylation (Ullmann condensation) can be a good option, particularly with more reactive aryl halides like aryl iodides.[15]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K3PO4, 2.0-3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Key Challenges in Functionalization

Challenges cluster_coupling C-C & C-N Coupling (C4) cluster_NFunc N-Functionalization (N1/N2) LowYield Low Yield/ No Reaction Debromination Debromination Homocoupling Homocoupling Regioisomerism Mixture of N1/N2 Isomers LowAlkylation Low Alkylation Yield Core 4-Bromo-5-(CF3) -1H-pyrazole Core->LowYield e⁻ withdrawing CF₃ deactivates C-Br Core->Debromination Side Reactions Core->Homocoupling Catalyst/Reagent Side Reactions Core->Regioisomerism Two Reactive Nitrogens Core->LowAlkylation Reduced Nucleophilicity

Caption: Overview of primary challenges in functionalizing the pyrazole core.

Diagram 2: Decision Workflow for Suzuki Coupling

Suzuki_Workflow Start Start: Suzuki Coupling CheckConversion Low Conversion? Start->CheckConversion CheckDebromination Significant Debromination? CheckConversion->CheckDebromination No OptimizeCatalyst Screen Bulky Ligands (XPhos, SPhos) CheckConversion->OptimizeCatalyst Yes Anhydrous Ensure Anhydrous Conditions CheckDebromination->Anhydrous Yes Success Successful Coupling CheckDebromination->Success No OptimizeBase Use Stronger Base (K₃PO₄, Cs₂CO₃) OptimizeCatalyst->OptimizeBase IncreaseTemp Increase Temperature (Consider MW) OptimizeBase->IncreaseTemp IncreaseTemp->CheckConversion Anhydrous->CheckConversion

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This valuable intermediate is a critical building block in the development of pharmaceuticals and agrochemicals, largely due to the unique electronic properties conferred by the trifluoromethyl group.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which typically involves the electrophilic bromination of 5-(trifluoromethyl)-1H-pyrazole.

Issue 1: Low or No Yield of the Desired 4-bromo Product

You've run the reaction, but thin-layer chromatography (TLC) analysis shows mostly unreacted starting material, or the final isolated yield is significantly lower than expected.

Potential Causes & Solutions

  • Insufficient Electrophilicity of Brominating Agent: The pyrazole ring, while aromatic, is deactivated by the potent electron-withdrawing trifluoromethyl (CF₃) group.[3] This deactivation requires a sufficiently reactive "Br⁺" source.

    • Solution: While elemental bromine (Br₂) can be used, it is often too harsh and can lead to side products.[4] N-Bromosuccinimide (NBS) is generally the reagent of choice as it provides a milder, more controlled source of electrophilic bromine.[5][6][7] If NBS is proving ineffective, the addition of a catalytic amount of a protic acid or a Lewis acid can help activate the NBS and increase the reaction rate.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reagents and influencing the reaction pathway.

    • Solution: Polar aprotic solvents are typically preferred for this reaction. Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices.[7] Chlorinated solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) can also be effective.[8] Avoid highly protic solvents like water or ethanol initially, as they can interfere with the brominating agent.

  • Reaction Temperature is Too Low: The deactivating nature of the CF₃ group means that the reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor the progress by TLC. Be cautious, as excessive heat can promote the formation of side products.

Issue 2: Significant Formation of Impurities (e.g., Di-brominated Product)

Your final product is contaminated with significant amounts of side products, most commonly a di-brominated pyrazole or other isomers, complicating purification.

Potential Causes & Solutions

  • Over-bromination due to Excess Reagent or High Reactivity: The C4 position of the pyrazole ring is the most nucleophilic and, therefore, the primary site for electrophilic substitution.[3][9] However, using an excessive amount of a powerful brominating agent can lead to a second bromination, typically at the C3 position.

    • Solution A (Stoichiometry Control): Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the 5-(trifluoromethyl)-1H-pyrazole starting material. Adding the NBS portion-wise over a period of 20-30 minutes can help maintain a low concentration of the brominating agent and minimize over-reaction.[7]

    • Solution B (Temperature Management): Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.[7] Electrophilic aromatic substitutions are often more selective at lower temperatures.

  • "Halogen Dance" Rearrangement: In some cases, particularly if using organolithium intermediates for functionalization, a "halogen dance" can occur where the bromine atom migrates to a different position on the ring.[6]

    • Solution: This is more relevant for post-bromination functionalization. When performing reactions such as metal-halogen exchange, it is critical to maintain very low temperatures (e.g., -78 °C) to prevent this isomerization.[6]

Table 1: Recommended Starting Conditions for Bromination
ParameterRecommendationRationale & Key Considerations
Starting Material 5-(trifluoromethyl)-1H-pyrazoleThe precursor for direct bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild and selective source of electrophilic bromine, minimizing side reactions.[5][6]
Equivalents of NBS 1.0 - 1.1 eqPrevents di-bromination. Portion-wise addition is recommended.[7]
Solvent Acetonitrile or DMFPolar aprotic solvents that effectively dissolve reagents without interfering.
Temperature 0 °C to Room TemperatureA good starting point to maximize selectivity. Can be gently heated if the reaction is slow.
Reaction Time 2 - 12 hoursMonitor progress by TLC to determine the optimal endpoint.

Experimental Workflow & Protocols

General Workflow for Synthesis and Purification

The following diagram outlines the standard workflow for the preparation of this compound.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Extraction cluster_3 Purification & Analysis start Dissolve 5-(trifluoromethyl)-1H-pyrazole in Acetonitrile cool Cool solution to 0 °C (Ice Bath) start->cool add_nbs Add NBS (1.05 eq) portion-wise over 30 min cool->add_nbs stir Stir at 0 °C to RT (Monitor by TLC) add_nbs->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify by Column Chromatography (Hexane/EtOAc gradient) dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

References

stability issues of 4-bromo-5-(trifluoromethyl)-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Acidic Conditions

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. While this compound is a powerful synthon, its handling under acidic conditions requires a nuanced understanding of its chemical nature to ensure experimental success and reproducibility.

This document provides in-depth, field-tested insights into the stability challenges associated with this compound, offering not just protocols but the causal chemical principles behind them. We will explore the reasons for its acid sensitivity, provide systematic troubleshooting guides, and detail validated protocols for assessing and mitigating degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by users in the field.

Q1: What are the typical signs of this compound degradation in my experiment?

A1: Degradation of the starting material can manifest in several ways. You should be vigilant for the following indicators:

  • Low or Inconsistent Yields: This is the most common symptom. If your reaction consistently underperforms despite using high-purity starting material, degradation is a likely culprit.

  • Appearance of Unidentified Byproducts: The presence of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in HPLC and LC-MS analyses that cannot be attributed to your desired product or known intermediates.

  • Color Change: While not always indicative, a noticeable change in the color of your reaction mixture upon addition of acid, which is not otherwise expected, can be a sign of decomposition.

  • Inconsistent Reaction Profiles: If you observe that reaction conversions are stalling or that the consumption of starting material does not correlate with the formation of the product, it suggests that an alternative, non-productive pathway (degradation) is occurring.

Q2: Why is this specific pyrazole derivative particularly susceptible to acidic conditions?

A2: The instability is rooted in the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The lone pair of the pyridine-like N2 is in an sp2 orbital in the plane of the ring, making it basic and susceptible to protonation.

The two substituents on your pyrazole, the bromo group at C4 and the trifluoromethyl group (-CF3) at C5, are both strongly electron-withdrawing. This has two major consequences:

  • Increased Acidity of the N-H Proton: Electron-withdrawing groups increase the acidity of the N-H proton, making the pyrazole anion easier to form in the presence of a base.[1]

  • Decreased Basicity of the Ring Nitrogens: These groups pull electron density out of the aromatic system, making the pyridine-like N2 nitrogen less basic than in an unsubstituted pyrazole (pKa ~2.5). While this seems counterintuitive to instability, the protonated form, though less favored, is highly destabilized, potentially leading to subsequent decomposition pathways like ring-opening or substitution reactions. The electron-deficient nature of the ring makes it more susceptible to certain types of nucleophilic attack once protonated.

Q3: Which acids and conditions are most likely to cause degradation?

A3: Both the strength of the acid and the reaction conditions play a critical role.

  • Strong Protic Acids: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are more likely to cause significant degradation, especially at elevated temperatures.

  • Lewis Acids: Potent Lewis acids should also be used with caution, as they can coordinate to the ring nitrogens and activate the molecule towards degradation.

  • High Temperatures: Thermal stress combined with an acidic environment significantly accelerates decomposition. Reactions should be run at the lowest effective temperature.

  • Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can participate in degradation pathways, especially under strong acidic catalysis.

Q4: What are the potential degradation byproducts I should look for?

A4: While a definitive characterization requires specific analysis of your reaction mixture, potential degradation pathways could lead to:

  • Debromination: Loss of the bromine atom to yield 5-(trifluoromethyl)-1H-pyrazole. This can be monitored by LC-MS by looking for a mass corresponding to the loss of Br and gain of H.

  • Ring-Opened Products: Strong acid could potentially catalyze the hydrolytic cleavage of the pyrazole ring, leading to various acyclic, highly functionalized, and often polar byproducts.

  • Rearrangement Products: Acid-catalyzed rearrangements, though less common, are a possibility for heterocyclic systems.

Section 2: Troubleshooting Guide: A Systematic Approach

When faced with a reaction failure, a systematic approach is crucial. The following flowchart provides a logical path to diagnose and solve stability-related issues.

troubleshooting_flowchart start Problem Observed: Low Yield / Impure Product check_purity Step 1: Verify Purity of Starting Material (SM) (HPLC, NMR) start->check_purity stability_test Step 2: Perform Control Stability Test (See Protocol 3.1) check_purity->stability_test degradation_confirmed Degradation Confirmed? stability_test->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No mitigation Step 3: Implement Mitigation Strategy degradation_confirmed->mitigation Yes optimize_reaction Problem is likely reaction conditions, not SM stability. (Re-evaluate catalysis, temp, etc.) no_degradation->optimize_reaction strategy1 A. Change Acid (e.g., p-TsOH, AcOH) mitigation->strategy1 strategy2 B. Lower Temperature mitigation->strategy2 strategy3 C. Change Solvent (Aprotic: THF, Dioxane) mitigation->strategy3 strategy4 D. Reduce Reaction Time mitigation->strategy4 re_evaluate Step 4: Re-run Reaction with Modified Conditions strategy1->re_evaluate strategy2->re_evaluate strategy3->re_evaluate strategy4->re_evaluate success Problem Solved re_evaluate->success

Caption: A systematic flowchart for troubleshooting reactions involving this compound.

Section 3: Protocols for Stability Assessment and Mitigation

To empower you to make data-driven decisions, we provide a standard protocol for assessing the stability of your compound and offer actionable recommendations for its use.

Protocol 3.1: HPLC-Based Stability Assay

This protocol allows you to quantify the stability of this compound in your specific acidic medium. A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.[2]

Objective: To determine the percentage of intact pyrazole remaining over time when exposed to specific acidic conditions.

Materials:

  • This compound

  • Your acid of interest (e.g., HCl, TFA, Acetic Acid)

  • Reaction solvent (e.g., Methanol, Acetonitrile, THF)

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[2][3]

  • Class A volumetric flasks and pipettes

Methodology:

  • Analytical Method Setup:

    • Develop an isocratic or gradient RP-HPLC method that gives a sharp, well-resolved peak for the starting material. A good starting point is a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid to ensure good peak shape).[3][4]

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV at a wavelength of maximum absorbance (e.g., 210-254 nm, determine via UV scan).

    • Column Temperature: 25 °C.[4]

    • Run a standard of the pyrazole to determine its retention time (t_R).

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole in your chosen reaction solvent at a known concentration (e.g., 1 mg/mL).

    • In a vial, add the desired amount of solvent and acid to mimic your reaction conditions.

    • Spike the acidic solvent with an aliquot of the pyrazole stock solution to achieve your target reaction concentration. This is your t=0 sample .

    • Immediately withdraw an aliquot, quench it by diluting it significantly in the HPLC mobile phase (this stops the degradation), and inject it into the HPLC. Record the peak area of the starting material.

  • Stability Monitoring:

    • Maintain the reaction vial at your desired experimental temperature (e.g., 25°C, 50°C).

    • At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw identical aliquots, quench them in the mobile phase, and inject them into the HPLC.

    • Record the peak area of the starting material at each time point.

  • Data Analysis:

    • Calculate the percentage of pyrazole remaining at each time point relative to the t=0 sample: % Remaining = (Area_t / Area_t=0) * 100

    • Plot % Remaining vs. Time to visualize the degradation kinetics.

Protocol 3.2: Recommended Handling & Reaction Conditions

Based on the compound's properties, the following conditions are recommended to minimize degradation:

  • Acid Selection: Whenever possible, opt for weaker organic acids over strong mineral acids. Acetic acid is often a suitable choice for reactions requiring an acidic catalyst.[5] If a stronger acid is required, consider trifluoroacetic acid (TFA) which is potent but also volatile and can be easily removed.

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many reactions, starting at 0°C and slowly warming to room temperature is a good strategy.

  • Solvent Choice: Use aprotic solvents like THF, Dioxane, DCM, or Acetonitrile. These solvents do not have acidic protons and cannot participate in hydrolysis.

  • Inert Atmosphere: While not strictly for acid stability, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent unforeseen oxidative side reactions that can be catalyzed by acid.

  • Monitoring: Use TLC or rapid HPLC/LC-MS analysis to monitor the reaction closely. The goal is to stop the reaction as soon as the starting material is consumed, avoiding prolonged exposure of the product to the acidic medium.

Section 4: Mechanistic Insights

Understanding the potential degradation pathway can help rationalize the mitigation strategies. The most likely initiation event is the protonation of the pyridine-like N2 nitrogen.

degradation_pathway cluster_0 Hypothesized Acid-Catalyzed Degradation Pyrazole 4-bromo-5-(trifluoromethyl) -1H-pyrazole Protonated Protonated Intermediate (N2-Protonated) Pyrazole->Protonated + H+ Activated Electron-Deficient Ring (Activated for Attack) Protonated->Activated Resonance Products Degradation Products (e.g., Debrominated, Ring-Opened) Activated->Products Nucleophilic Attack (e.g., by H2O, Solvent)

Caption: Hypothesized pathway for acid-catalyzed degradation of the pyrazole ring.

Protonation at N2 withdraws electron density from the already electron-poor ring, making the carbon atoms (especially C3 and C5) highly electrophilic.[6] This heightened electrophilicity makes the ring susceptible to attack by even weak nucleophiles present in the reaction mixture, such as water or alcohol solvents, potentially initiating a ring-opening cascade or other decomposition reactions.

Section 5: Data Summary

The following table provides a qualitative summary of the expected stability of this compound under various common acidic conditions, based on general principles of physical organic chemistry. It is strongly recommended to confirm these trends for your specific system using Protocol 3.1.

AcidConcentrationTemperatureSolventExpected StabilityMitigation Priority
HCl (conc.) 12 M50 °CMethanolVery LowHigh
H₂SO₄ (conc.) 18 M50 °CWaterVery LowHigh
TFA 10-100%25 °CDCMModerate to LowMedium
p-TsOH Catalytic25 °CTHFGoodLow
Acetic Acid Stoichiometric80 °CTolueneGoodLow

Section 6: References

  • BenchChem. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole. Available at: --INVALID-LINK--

  • Gomes, P. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Available at: --INVALID-LINK--

  • Jaworska, M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Available at: --INVALID-LINK--

  • Irfan, A., et al. (2021). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. ChemistrySelect, 6(45), 12567-12574. Available at: --INVALID-LINK--

  • Ahrens, S., et al. (2020). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 85(12), 8175-8185. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: --INVALID-LINK--

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: --INVALID-LINK--

  • De'eb, A. R., et al. (2005). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Saudi Pharmaceutical Journal, 13(2-3), 102-111. Available at: --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Available at: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Available at: --INVALID-LINK--

  • El-Malah, A. A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-61. Available at: --INVALID-LINK--

  • Khudhair, Z. T. (2016). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Journal of Al-Nahrain University, 19(2), 33-42. Available at: --INVALID-LINK--

  • George, S., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5831. Available at: --INVALID-LINK--

  • Ananda, K. T., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(1), 1-8. Available at: --INVALID-LINK--

  • University of Liverpool. Diazoles & diazines: properties, syntheses & reactivity. Available at: --INVALID-LINK--

  • ResearchGate. pKa values for morpholine, pyrazole and imidazole. Available at: --INVALID-LINK--

  • Separation Science. Analytical Techniques In Stability Testing. Available at: --INVALID-LINK--

  • PubChem. 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1h-pyrazole. Available at: --INVALID-LINK--

  • ResearchGate. Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Available at: --INVALID-LINK--

  • ChemicalBook. 4-BROMO-5-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE. Available at: --INVALID-LINK--

  • DeLaitsch, A. T., et al. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 85(20), 13161-13169. Available at: --INVALID-LINK--

  • Grellepois, F., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(20), 4548-4551. Available at: --INVALID-LINK--

  • Galyga, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9845-9851. Available at: --INVALID-LINK--

  • BenchChem. A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--

  • ResearchGate. Halogenation of the pyrazole scaffold. Available at: --INVALID-LINK--

  • Synblock. CAS 1451392-65-6 | 4-Bromo-5-(difluoromethyl)-1H-pyrazole. Available at: --INVALID-LINK--

  • Zhevnyak, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. Available at: --INVALID-LINK--

  • ChemicalBook. 4-BROMO-5-(TRIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE. Available at: --INVALID-LINK--

  • ResearchGate. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Available at: --INVALID-LINK--

References

Technical Support Center: Suzuki Coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-deficient heterocyclic building block. We will address common experimental issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve successful and reproducible outcomes.

The unique electronic properties of this compound—namely, the electron-withdrawing nature of both the pyrazole ring and the trifluoromethyl group—present specific challenges to the standard Suzuki-Miyaura catalytic cycle. While these features facilitate the initial oxidative addition step, they can complicate subsequent steps and promote undesirable side reactions.[1][2] This guide is structured to help you navigate these complexities.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable, step-by-step protocols for resolution.

Problem 1: Low or No Product Formation with Starting Material Recovery

You observe a significant amount of unreacted this compound and boronic acid derivative, with little to no desired product formation.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may be inactive or may have decomposed. Pd(0) species are sensitive to oxygen, which can lead to the formation of inactive palladium oxides or palladium black.[3]

    • Causality: The catalytic cycle relies on a sufficient concentration of active Pd(0). If the catalyst is not properly activated from its precatalyst form or is quenched by oxygen, the cycle cannot proceed efficiently.

    • Troubleshooting Protocol:

      • Ensure Inert Atmosphere: Use a high-purity inert gas (Argon or Nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with the inert gas for at least 30-60 minutes.[4]

      • Use a Precatalyst: Employ modern, air-stable palladium precatalysts like Buchwald's G2, G3, or G4 palladacycles (e.g., XPhos Pd G3). These are designed for controlled, in-situ generation of the active Pd(0) species, reducing sensitivity to handling.[3][5]

      • Verify Reagent Quality: Use fresh, high-quality palladium sources and ligands. Store them appropriately under an inert atmosphere.

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step, especially with electron-deficient boronic acids.[6][7]

    • Causality: A slow transmetalation step can stall the catalytic cycle, leading to the accumulation of the oxidative addition complex and preventing product formation.

    • Troubleshooting Protocol:

      • Optimize the Base: The choice of base is critical for activating the boronic acid. For this substrate, a moderately strong base is often required. Finely powdered potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[3][8] The base facilitates the formation of a more nucleophilic boronate species.

      • Consider Fluoride Additives: In some cases, fluoride ions (from bases like CsF or KF) can promote transmetalation due to the high fluorophilicity of boron.[9] However, excess fluoride can also form unreactive boronate complexes, so stoichiometry is key.[9]

      • Switch Boron Reagent: If using a boronic acid, consider switching to a more reactive boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). Trifluoroborates, in particular, show enhanced stability and can be highly effective for challenging couplings.[10]

Problem 2: Significant Formation of Debrominated Byproduct

You observe the formation of 5-(trifluoromethyl)-1H-pyrazole, where the bromine atom has been replaced by hydrogen.

Potential Causes & Solutions:

  • Dehalogenation Side Reaction: This is a common side reaction for halogenated heterocycles, particularly electron-deficient ones.[5][11] It can occur after oxidative addition, where the palladium intermediate abstracts a hydride from a solvent, base, or other reaction component, followed by reductive elimination.[11]

    • Causality: The electron-deficient nature of the pyrazole ring makes the C-Br bond susceptible to oxidative addition. However, if subsequent steps are slow, the resulting palladium-aryl intermediate has a longer lifetime to participate in side reactions like dehalogenation. Bromo-pyrazoles are generally less prone to this than iodo-pyrazoles.[5]

    • Troubleshooting Protocol:

      • Select an Appropriate Catalyst/Ligand System: The goal is to use a catalyst system that promotes fast transmetalation and reductive elimination, outcompeting the dehalogenation pathway.

        • Recommended Ligands: Bulky, electron-rich phosphine ligands are ideal. XPhos , SPhos , or RuPhos are excellent choices as they stabilize the Pd-center and accelerate the desired catalytic steps.[10][12]

        • Recommended Precatalysts: Start with XPhos Pd G2 or XPhos Pd G3 . These have shown success in minimizing debromination in similar pyrazole systems.[12]

      • Optimize the Solvent: Protic solvents like alcohols can be a source of hydrides. While aqueous mixtures are common, consider switching to a primarily aprotic solvent system.

        • Recommended Solvents: A mixture of 1,4-dioxane/H₂O (e.g., 10:1 ratio) or EtOH/H₂O (e.g., 4:1 ratio) often provides a good balance of solubility and reactivity while minimizing dehalogenation.[8][12] Toluene can also be effective.

Problem 3: Formation of Boronic Acid Homocoupling Product (Biaryl Byproduct)

You detect a significant amount of a symmetrical biaryl product derived from your boronic acid reagent.

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[3]

    • Causality: Oxygen can re-oxidize Pd(0) to Pd(II) in a pathway that facilitates the coupling of two boronic acid molecules. This competes directly with the desired cross-coupling reaction.

    • Troubleshooting Protocol:

      • Rigorous Degassing: This is the most critical step. As mentioned in Problem 1, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[4]

      • Controlled Reagent Addition: Add the palladium catalyst last, after the flask has been sealed and purged with inert gas.

  • Unstable Boronic Acid: Some boronic acids, particularly heteroaromatic ones, are prone to decomposition or homocoupling under basic conditions or at elevated temperatures.

    • Causality: The stability of the boronic acid is crucial. If it degrades before it can participate in the transmetalation step, side reactions become more likely.

    • Troubleshooting Protocol:

      • Use Boronic Acid Esters: MIDA boronates or pinacol esters are generally more stable than their corresponding boronic acids and can suppress homocoupling.

      • Control Temperature: Do not overheat the reaction. While heating is often necessary, excessive temperatures can accelerate boronic acid decomposition. Monitor the reaction and use the lowest effective temperature. An initial screen from 80°C to 110°C is recommended.[8][13]

Recommended Starting Conditions

For researchers beginning their investigation, the following table provides a robust set of starting conditions based on successful protocols for similar electron-deficient bromopyrazoles.[12]

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid1.2–1.5 equivalents. Using a slight excess helps drive the reaction to completion.
Palladium Precatalyst XPhos Pd G2 or XPhos Pd G31–3 mol%. These are robust, air-stable catalysts effective for challenging substrates.[5][12]
Ligand XPhos (if not using a precatalyst)1.1–1.2 equivalents relative to Pd. Ensures the metal center is properly coordinated.
Base K₂CO₃ or K₃PO₄ (finely powdered)2.0–3.0 equivalents. Crucial for activating the boronic acid.[3][8]
Solvent Dioxane/H₂O (10:1) or EtOH/H₂O (4:1)Degas thoroughly before use. Provides good solubility for both organic and inorganic reagents.[8][12]
Temperature 80–100 °CStart at 80°C and increase if the reaction is sluggish. Monitor for decomposition.
Atmosphere Argon or NitrogenMaintain a positive pressure of inert gas throughout the experiment.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA Complex1 Ar¹-Pd(II)L₂(X) (Ar¹ = Pyrazole) OA->Complex1 TM Transmetalation Complex1->TM Complex2 Ar¹-Pd(II)L₂(Ar²) (Ar² = Boronic Acid Partner) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² Desired Product RE->Product Ar1X Ar¹-Br (Pyrazole) Ar1X->OA Ar2B Ar²-B(OR)₂ (Boronic Acid) Boronate [Ar²-B(OR)₂(Base)]⁻ Ar2B->Boronate Base Base Base->Boronate Boronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose and resolve issues with your reaction.

Troubleshooting_Flowchart start Reaction Start: Low Yield or No Product check_sm Check Reaction Mixture: Any Starting Material (SM)? start->check_sm sm_present Yes, SM Present check_sm->sm_present Yes no_sm No, Complex Mixture check_sm->no_sm No check_catalyst Is Catalyst Active? (Color change? Pd black?) sm_present->check_catalyst degradation Issue: Reagent/Product Degradation no_sm->degradation catalyst_ok Catalyst Appears OK check_catalyst->catalyst_ok No catalyst_bad Catalyst Inactive (e.g., Pd Black) check_catalyst->catalyst_bad Yes check_byproducts Major Byproducts Observed? catalyst_ok->check_byproducts solve_catalyst Solution: 1. Use fresh precatalyst (e.g., XPhos Pd G3). 2. Ensure rigorous inert atmosphere & degassed solvents. catalyst_bad->solve_catalyst debromination Debromination Product check_byproducts->debromination Yes homocoupling Boronic Homocoupling check_byproducts->homocoupling Yes no_major_byproduct No Major Byproducts check_byproducts->no_major_byproduct No solve_debromination Solution: 1. Use bulky ligand (XPhos, RuPhos). 2. Switch to aprotic solvent (Dioxane/H₂O). 3. Lower temperature. debromination->solve_debromination solve_homocoupling Solution: 1. Rigorously degas solvents. 2. Use boronic ester (Bpin) instead of acid. 3. Check for O₂ leak. homocoupling->solve_homocoupling solve_reactivity Issue: Slow Transmetalation Solution: 1. Screen bases (K₃PO₄, Cs₂CO₃). 2. Increase temperature moderately (80°C -> 100°C). 3. Use trifluoroborate salt. no_major_byproduct->solve_reactivity solve_degradation Solution: 1. Lower reaction temperature. 2. Reduce reaction time; monitor by TLC/LCMS. 3. Ensure boronic acid is stable. degradation->solve_degradation

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this specific pyrazole considered a "challenging" substrate? A1: The combination of the electron-deficient pyrazole ring and the potent electron-withdrawing trifluoromethyl group makes the C-Br bond very electron-poor. While this facilitates the oxidative addition step (often the rate-limiting step for electron-rich aryl halides), it can slow down the subsequent reductive elimination step.[1] Furthermore, N-heterocycles can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[14][15]

Q2: My boronic acid is an electron-deficient heteroaryl. What special precautions should I take? A2: Electron-deficient heteroaryl boronic acids are notoriously unstable and prone to protodeboronation, especially at higher temperatures and in the presence of water and base.[7][10]

  • Use a milder base if possible , although this must be balanced with the need to activate the boronic acid.

  • Consider using the corresponding trifluoroborate salt or MIDA boronate , which are significantly more stable.[10]

  • Use a higher loading of the boronic acid (e.g., 1.5–2.0 equivalents) to compensate for potential decomposition.

  • Keep the reaction temperature as low as feasible.

Q3: Can I use microwave irradiation to accelerate the reaction? A3: Yes, microwave-assisted heating can be very effective for Suzuki couplings, often reducing reaction times from hours to minutes and improving yields.[12] For this substrate, a typical starting point would be 100-120°C for 15-30 minutes. However, be aware that microwave heating can also accelerate decomposition pathways. It is crucial to monitor for byproduct formation, especially debromination and protodeboronation.

Q4: I am seeing an inseparable impurity with a similar polarity to my product. What could it be? A4: Besides the common byproducts already discussed (debrominated starting material, homocoupled boronic acid), you might be forming a product from ligand scrambling. This occurs when an aryl group from the phosphine ligand (e.g., a phenyl group from triphenylphosphine) is transferred to the palladium and couples with your substrate. This is less common with modern, bulky biaryl phosphine ligands like XPhos but can be an issue with simpler ligands. If you suspect this, obtaining a detailed mass spectrum of the impurity can help identify it.

Q5: My reaction works at a small scale but fails upon scale-up. What is the most likely reason? A5: The most common issues with scaling up Suzuki couplings are related to mass and heat transfer, and inefficient deoxygenation.

  • Inert Atmosphere: It is much harder to make a large volume of solvent and the corresponding headspace fully inert. Increase the sparging time for the solvent and ensure the reactor is thoroughly purged before adding reagents.

  • Mixing: Ensure efficient stirring. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Heat Transfer: Be mindful that it takes longer to heat a larger volume. The "real" reaction time at the target temperature may be shorter than you think. Use a temperature probe in the reaction mixture itself, not just the heating mantle.

References

Technical Support Center: Purification of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this important synthetic building block. The trifluoromethylpyrazole moiety is a key component in many pharmaceutical and agrochemical compounds due to its ability to enhance properties like lipophilicity and metabolic stability.[1] Ensuring the purity of this reagent is critical for the success of subsequent synthetic steps and the quality of the final product.

This resource provides not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and purification of this compound.

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route used. However, some common impurities include:

  • Starting Materials: Unreacted precursors used in the pyrazole ring formation or bromination step.

  • Regioisomers: Isomeric pyrazoles formed during the synthesis, such as 4-bromo-3-(trifluoromethyl)-1H-pyrazole, can be a significant impurity.[2] The formation of different isomers is a common challenge in pyrazole synthesis.

  • Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction conditions, you may have pyrazoles with no bromine or multiple bromine atoms.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as DMF, ethyl acetate, or hexanes, are common.[3]

  • Reagents: Traces of reagents like N-bromosuccinimide (NBS) or its byproducts if it was used for bromination.[4]

Q2: My compound appears as a white to light yellow solid. Is the color an indicator of purity?

A2: While a pure compound is often described as a white crystalline solid, a slight yellow tint does not necessarily indicate significant impurity.[5] However, a pronounced color change or the presence of an oil could suggest the presence of residual reagents, byproducts, or degradation products. It is always recommended to assess purity using analytical techniques such as NMR, HPLC, or GC, rather than relying solely on physical appearance.

Q3: What are the key physical properties I should be aware of for purification?

A3: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Melting Point 112-114 °CA sharp melting point in this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[5]
Solubility Soluble in organic solvents like methanol, chloroform, and dimethyl sulfoxide.[5]This information is vital for choosing a suitable solvent system for recrystallization or chromatography.
Boiling Point 315 °CThe high boiling point indicates that distillation is not a practical method for purification on a laboratory scale.
Q4: How can I assess the purity of my this compound?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to identify the desired product and quantify impurities. Quantitative ¹H NMR (qNMR) can be used for accurate purity determination.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying impurities. A purity level of >95% is often required for compounds used in biological assays.[6]

  • Gas Chromatography (GC): For volatile impurities, GC can be a suitable analytical technique. TCI Chemicals, for instance, specifies a purity of >98.0% by GC for their product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Recrystallization yields are low or the product does not crystallize.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Solvent System Screen a variety of solvents or solvent mixtures. Good single solvents to try are hexanes, heptane, or toluene. For solvent mixtures, consider ethyl acetate/hexanes or dichloromethane/hexanes.The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Supersaturation Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure material.These actions provide nucleation sites, which are surfaces that initiate crystal growth from a supersaturated solution.
Presence of Oily Impurities Attempt a "trituration" by stirring the crude material with a non-polar solvent like hexanes in which the desired compound has low solubility. The impurities may dissolve, leaving a more purified solid.This is a simple and effective pre-purification step to remove highly soluble, non-polar impurities that can inhibit crystallization.
Issue 2: Impurities co-elute with the product during column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Inadequate Solvent System Polarity Adjust the solvent gradient. For normal-phase silica gel chromatography, a common eluent is a mixture of ethyl acetate and hexanes.[3] Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.Fine-tuning the mobile phase polarity alters the partitioning of the compound and impurities between the stationary phase (silica gel) and the mobile phase, allowing for better separation.
Overloading the Column Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, making separation impossible. A lower load allows for sharper bands and better resolution.
Similar Polarity of Impurities Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.Different stationary phases offer different selectivity based on interactions other than just polarity, which can be effective for separating structurally similar compounds.
Issue 3: The compound appears to be degrading during purification.
Potential Cause Troubleshooting Step Scientific Rationale
Thermal Instability Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-50 °C).Although the boiling point is high, prolonged exposure to heat, especially in the presence of residual acidic or basic impurities, can lead to degradation.
Acid or Base Sensitivity Neutralize the crude material before purification. A simple aqueous work-up with a mild base like sodium bicarbonate followed by a brine wash can remove acidic impurities.[3]Pyrazole rings can be sensitive to strong acids or bases. Ensuring a neutral pH can prevent unwanted side reactions or decomposition.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for common purification techniques.

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude material in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, this is a potentially good solvent system.

  • Scaling Up: Dissolve the bulk of your crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is a standard protocol for purification on silica gel.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexanes) and pour it into a chromatography column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude material in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[3]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound analytical_assessment Purity Assessment (NMR, HPLC, GC) start->analytical_assessment is_pure Purity > 95%? analytical_assessment->is_pure recrystallization Recrystallization is_pure->recrystallization No (Crystalline Solid) chromatography Column Chromatography is_pure->chromatography No (Oily or Complex Mixture) extraction Aqueous Work-up / Extraction is_pure->extraction No (Ionic Impurities) final_product Pure Product is_pure->final_product Yes recrystallization->analytical_assessment Success troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Failure chromatography->analytical_assessment Success troubleshoot_chrom Troubleshoot Chromatography chromatography->troubleshoot_chrom Failure extraction->analytical_assessment troubleshoot_recryst->chromatography troubleshoot_chrom->recrystallization

Caption: Purification workflow for this compound.

References

scale-up challenges for 4-bromo-5-(trifluoromethyl)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals who are working with this important fluorinated heterocyclic intermediate. The unique electronic properties imparted by the trifluoromethyl and bromo substituents make this molecule a valuable building block, but also introduce specific challenges in its synthesis.

This document moves beyond simple procedural outlines to provide in-depth, field-tested insights into the causality behind experimental choices, helping you to troubleshoot common issues and successfully scale your process.

Section 1: Synthetic Strategy & Core Challenges

The most prevalent and scalable approach to this compound involves a two-step process: the cyclocondensation of a trifluoromethyl-containing 1,3-dielectrophile with a hydrazine source, followed by regioselective bromination of the resulting pyrazole ring.[1][2][3] While straightforward in principle, success hinges on controlling reaction parameters to manage regioselectivity, prevent side reactions, and ensure efficient heat transfer, especially during scale-up.

Synthesis_Workflow A Trifluoromethylated 1,3-Dicarbonyl Precursor C Cyclocondensation A->C B Hydrazine Source (e.g., Hydrazine Hydrate) B->C D 5-(trifluoromethyl)-1H-pyrazole C->D Formation of Pyrazole Ring F Regioselective Bromination D->F E Brominating Agent (e.g., NBS) E->F G 4-bromo-5-(trifluoromethyl) -1H-pyrazole F->G Electrophilic Aromatic Substitution

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can typically be traced to three main areas: incomplete cyclocondensation, competing side reactions during bromination, or product loss during workup and purification.

  • Causality (Cyclocondensation): The initial cyclocondensation is often exothermic.[4] On a lab scale, heat dissipates easily, but during scale-up, poor heat management can lead to localized temperature spikes. These "hot spots" can promote the degradation of starting materials or the formation of unwanted side products. Furthermore, the reaction's success is highly dependent on the solvent and pH. Protic polar solvents like methanol or ethanol generally provide cleaner reactions and better yields.[5]

  • Causality (Bromination): The pyrazole ring is electron-rich and highly activated towards electrophilic substitution.[6] Using an excessive amount of the brominating agent or allowing the temperature to rise uncontrollably can lead to the formation of di-brominated or other over-halogenated species, consuming your desired product.

  • Troubleshooting & Optimization Strategy:

    • Temperature Control: During the cyclocondensation step, ensure efficient stirring and use an ice bath to maintain the internal reaction temperature below the recommended limit for your specific precursor. For larger scale reactions, a slower, controlled addition of the hydrazine source is critical to manage the exotherm.[4]

    • Reagent Stoichiometry: For the bromination step, begin with 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). Over-bromination is a frequent issue, so carefully controlling the amount of NBS is crucial.[7]

    • Solvent Choice: If you are not already, use a polar protic solvent like ethanol for the cyclocondensation. For the bromination, acetonitrile or DMF are common choices that offer good solubility for the pyrazole starting material.

    • Workup pH: Ensure the pH is carefully controlled during the aqueous workup. The pyrazole product has a specific solubility profile that can be exploited for better extraction and reduced losses.

Q2: I'm observing a significant amount of a di-brominated byproduct in my final product. How can I improve the selectivity of the bromination step?

A2: This is a classic selectivity challenge. The formation of a di-brominated species indicates that the reaction conditions are too harsh or the stoichiometry is incorrect. The C4 position of the pyrazole is the most nucleophilic and is readily attacked by an electrophile like Br+.[6] However, if conditions are forced, a second bromination can occur.

  • Causality & Mechanism: The first bromination at the C4 position is rapid. If excess brominating agent (e.g., NBS) is present, or if the local concentration of the electrophile is too high, a second, slower bromination can occur at another available position on the ring. The strong electron-withdrawing nature of the CF3 group at C5 deactivates the adjacent C4 position, making it the primary site for electrophilic attack.

  • Optimization Protocol:

    • Control Stoichiometry: This is the most critical parameter. Use the table below as a starting point for your optimization. Run small-scale trials to determine the optimal NBS equivalence for your specific substrate and conditions.

    • Slow Addition: Add the NBS solution dropwise or in small portions over an extended period (e.g., 1-2 hours). This maintains a low concentration of the active brominating species and favors the mono-bromination reaction.

    • Lower Temperature: Perform the reaction at 0 °C or even lower. Reduced temperature decreases the rate of the less favorable di-bromination reaction more significantly than the desired mono-bromination.

NBS Equivalents Temperature Observation Recommendation
1.5 eq.Room TempSignificant di-bromination (>15%)Reduce NBS equivalents and temperature.
1.1 eq.Room TempMinor di-bromination (5-10%)Reaction is too fast. Lower the temperature.
1.05 eq. 0 °C Optimal (Di-bromo <2%) Recommended starting point.
0.95 eq.0 °CIncomplete conversionIncrease NBS slightly or extend reaction time.

Q3: My purification by column chromatography is inefficient. Are there better methods for isolating the final product on a larger scale?

A3: While column chromatography is effective at the lab scale, it is often impractical and costly for larger quantities. Recrystallization and acid-base manipulation are superior techniques for scalable purification.

  • Causality & Strategy: this compound is a crystalline solid with moderate polarity. Its basic nitrogen atoms provide a chemical handle for a highly effective purification method. By reacting the crude product with an acid, you can form a pyrazolium salt. This salt will have drastically different solubility properties (often highly soluble in water or alcohols, and insoluble in nonpolar organic solvents) compared to non-basic organic impurities.

  • Scalable Purification Protocol (Acid Salt Crystallization):

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter out any insoluble materials.

    • Slowly add at least one equivalent of an acid (e.g., hydrochloric acid in isopropanol or sulfuric acid) to the solution while stirring.

    • The pyrazolium salt should precipitate out of the solution. If not, you may need to cool the mixture or add a non-polar co-solvent (like heptane) to induce crystallization.

    • Isolate the salt by filtration and wash it with a cold, non-polar solvent to remove remaining impurities.

    • To recover the free base, dissolve the salt in water and carefully neutralize it with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.

    • Filter the pure solid product, wash with water, and dry under vacuum.[8][9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: Safety must be the top priority.

  • Trifluoromethyl Compounds: Many organofluorine compounds have unique toxicological profiles. Always handle them in a well-ventilated chemical fume hood.[10][11]

  • Hydrazine: Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or Viton), safety goggles, and a lab coat.[12]

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of the powder and contact with skin and eyes.

  • Exothermic Reactions: The initial cyclocondensation can be highly exothermic. Never add the hydrazine source all at once, especially on a larger scale. Always have an adequate cooling bath ready.[4]

Q2: What are the primary challenges when moving from a 10g lab scale to a 1kg pilot plant scale?

A2: Scaling up this process introduces significant chemical engineering challenges that are not always apparent at the bench.

Scale_Up_Challenges Start Lab Scale (10g) A A Start->A B B Start->B C C Start->C D D Start->D End Pilot Scale (1kg) A->End B->End C->End D->End

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that is easily cooled with an ice bath in the lab may require a jacketed reactor with a dedicated cooling system at the pilot scale to prevent a dangerous thermal runaway.[4]

  • Mixing: Inadequate mixing in a large reactor can lead to localized areas of high reactant concentration, causing the formation of impurities and reducing yield. The type of impeller and stirring speed must be carefully evaluated.[4]

  • Reagent Addition: Adding reagents too quickly can overwhelm the cooling system's capacity. The addition profile (rate and duration) must be re-validated at a larger scale.

  • Solid Handling: A product that crystallizes nicely in a flask may crash out as an unmanageable solid in a large reactor, fouling equipment. The crystallization process, including cooling rate and agitation, needs to be carefully designed.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole

This protocol is a representative example and should be optimized for your specific starting materials.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and ethanol (5 mL per gram of starting material). Cool the mixture to 0 °C in an ice bath.

  • Hydrazine Addition: Charge the dropping funnel with hydrazine hydrate (1.05 eq) dissolved in ethanol (2 mL per gram of hydrazine hydrate).

  • Reaction: Add the hydrazine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warm-up: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step or purified further if necessary.

Protocol 2: Bromination to this compound
  • Setup: Dissolve the crude 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile (10 mL per gram) in a round-bottom flask. Cool the solution to 0 °C.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile. Add this solution dropwise to the pyrazole solution over 1 hour, keeping the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate, or by following the acid-salt purification protocol described in the Troubleshooting section.[8][9]

References

Technical Support Center: Stability and Reaction Optimization for 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges related to its stability and provide in-depth, field-proven troubleshooting strategies to help you avoid decomposition and optimize your reaction outcomes.

Part 1: Quick Reference Stability Guide

This compound is a robust synthetic intermediate, but its reactivity profile, influenced by the acidic N-H proton and the electron-withdrawing trifluoromethyl group, necessitates careful condition selection. The table below summarizes key stability parameters.

ParameterRecommendation / CautionRationale
pH / Basicity Avoid strong, non-nucleophilic bases (e.g., NaH, NaOtBu) when dehalogenation is a risk. Prefer weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Strong bases can facilitate hydrodehalogenation pathways, especially in palladium-catalyzed reactions. Weaker bases are sufficient for most cross-couplings and minimize this side reaction.[1]
Temperature Maintain the lowest effective temperature for your reaction. For cross-coupling, typically 60-100 °C is sufficient.High temperatures can accelerate decomposition pathways, including debromination and potential ring degradation.[1]
Palladium Catalysis Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) for cross-coupling reactions.These ligands promote the desired reductive elimination step in the catalytic cycle, outcompeting the undesired hydrodehalogenation pathway.[1]
Atmosphere Always conduct reactions under an inert atmosphere (N₂ or Ar).Prevents potential oxidation and side reactions with atmospheric moisture. It is critical for the stability of organometallic catalysts and intermediates.
Nucleophiles Be aware of potential SₙAr reactivity with strong nucleophiles (e.g., alkoxides, thiolates).The pyrazole ring is electron-deficient due to the CF₃ group, making it susceptible to direct nucleophilic aromatic substitution at the 4-position, which would compete with desired transformations.[2][3]
Storage Store in a cool, dry, dark environment under an inert atmosphere.Standard best practice to ensure long-term stability and prevent gradual degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing significant hydrodehalogenation (debromination). What is causing this, and how can I fix it?

A1: This is the most common side reaction observed with this substrate. Hydrodehalogenation in palladium-catalyzed couplings occurs when a hydride source intercepts a palladium intermediate in the catalytic cycle. The primary causes and solutions are outlined below:

  • Causality—Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu) can promote or participate in pathways that generate palladium-hydride species, which are responsible for the debromination.[1][4]

  • Causality—Ligand Choice: Small or less electron-donating ligands can lead to slower reductive elimination (the desired product-forming step). This gives more time for competing dehalogenation pathways to occur.

  • Causality—Solvent/Additives: Protic solvents (like alcohols) or residual water can act as hydride sources.

Troubleshooting Steps:

  • Switch to a Weaker Base: Replace strong organic bases with weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that often suppress this side reaction.[1]

  • Employ Bulky Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the C-C bond-forming reductive elimination step, minimizing the lifetime of intermediates that could lead to debromination.[1]

  • Ensure Anhydrous Conditions: Use freshly dried, degassed solvents. While many Suzuki protocols use aqueous base solutions, minimizing the amount of water or using a purely anhydrous system can be beneficial.

  • Consider N-Protection: If the issue persists, protecting the pyrazole N-H with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can electronically deactivate the ring towards dehalogenation, a strategy proven effective for similar heterocyclic systems like pyrroles.[5]

Q2: I am observing a complex mixture of byproducts and my reaction is turning dark. Could the pyrazole ring itself be decomposing?

A2: Yes, while the pyrazole core is generally stable, aggressive reaction conditions can lead to ring degradation or unintended side reactions.

  • Potential for Ring Opening: Although less common for aromatic pyrazoles than for pyrazolines, highly aggressive nucleophiles or bases at elevated temperatures can potentially lead to ring-opening pathways.[6][7][8] Dark coloration (tar formation) is often indicative of such decomposition cascades.

  • Competing SₙAr: The electron-withdrawing trifluoromethyl group activates the C4-position (where the bromine is) towards nucleophilic aromatic substitution (SₙAr). If your reaction contains a potent nucleophile (e.g., an amine or alkoxide intended for another purpose), it may directly displace the bromide, leading to an unexpected product.[2][3]

Recommendations:

  • Lower the Reaction Temperature: This is the first and simplest variable to adjust. Many side reactions have higher activation energies than the desired transformation.

  • Re-evaluate Your Base/Nucleophile: Ensure your base is not also a competing nucleophile. If an SₙAr side product is detected, you may need to reconsider the synthetic route or use a milder nucleophile/base combination.

  • Check Substrate Purity: Impurities in the starting material or reagents can sometimes catalyze decomposition.

Q3: Is it necessary to protect the N-H proton of the pyrazole?

A3: It is not always necessary, but it is a powerful tool for troubleshooting and control.

  • Pros of N-H Protection:

    • Prevents Debromination: As mentioned in Q1, N-protection can significantly suppress hydrodehalogenation in cross-coupling reactions.[5]

    • Controls Regioselectivity: In cases where a reaction could occur at the nitrogen, protection ensures the reaction proceeds only at the desired C4-position.

    • Improves Solubility: Adding a protecting group like Boc or an alkyl chain can improve solubility in organic solvents.

  • Cons of N-H Protection:

    • Adds Synthetic Steps: It requires an additional protection and subsequent deprotection step, which lowers the overall process efficiency.

Part 3: Troubleshooting Guides for Common Reactions

Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This guide provides a systematic approach to overcoming the common failure mode of hydrodehalogenation.

G start_node Start: Suzuki Coupling This compound problem_node Problem Observed: Significant Debromination (>10%) start_node->problem_node decision_node decision_node problem_node->decision_node Check Base action_node action_node decision_node->action_node Base is Strong (e.g., NaOtBu, LiHMDS) decision_node_2 Check Ligand decision_node->decision_node_2 Base is Already Weak action_node->decision_node_2 Action: Switch to Weaker Base (K₂CO₃, Cs₂CO₃, K₃PO₄) success_node Success: High Yield of Coupled Product action_node_2 Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) decision_node_2->action_node_2 Ligand is Small/Basic (e.g., PPh₃) decision_node_3 Still an Issue? decision_node_2->decision_node_3 Ligand is Already Bulky action_node_2->decision_node_3 decision_node_3->success_node No action_node_3 Final Strategy: Protect Pyrazole N-H (e.g., with Boc Anhydride) decision_node_3->action_node_3 Yes action_node_3->success_node

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is optimized to minimize hydrodehalogenation.

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), Cs₂CO₃ (3.0 equiv), and the palladium catalyst system.

    • Recommended Catalyst System: XPhos Pd G2 (1-3 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).

  • Atmosphere Control: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Understanding and Controlling SₙAr vs. Other Pathways

The electron-deficient nature of the pyrazole ring dictates its reactivity with nucleophiles. The following diagram helps in deciding the reaction course.

G start_node Reaction Planning: Using a Nucleophile (Nu⁻) decision_strong_nu Is the Nucleophile Strong and Non-basic? (e.g., CN⁻, RS⁻) start_node->decision_strong_nu decision_basic_nu Is the Nucleophile Strongly Basic? (e.g., RO⁻, R₂N⁻) decision_strong_nu->decision_basic_nu No path_snar Primary Pathway: Direct SₙAr at C4-Br decision_strong_nu->path_snar Yes path_deprotonation Primary Pathway: Deprotonation at N1-H decision_basic_nu->path_deprotonation Yes, and sterically hindered path_competition Competition: SₙAr vs. Deprotonation. Outcome is condition-dependent. decision_basic_nu->path_competition Yes, and not hindered

Caption: Decision logic for nucleophilic reactions.

Protocol: Controlled N-H Deprotonation for Subsequent Functionalization

This protocol favors the formation of the pyrazolate anion while minimizing the risk of a competing SₙAr reaction.

  • Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic, and hindered base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.05 equiv) dropwise. Stir at -78 °C for 30 minutes.

    • Rationale: The low temperature and hindered base strongly favor kinetic deprotonation at the acidic N-H site over a higher-energy SₙAr pathway.

  • Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, acyl chloride) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC/LC-MS).

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively troubleshoot and prevent the decomposition of this compound, ensuring higher yields and cleaner reaction profiles in their synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-bromo-5-(trifluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in the development of a vast array of biologically active molecules, demonstrating remarkable versatility across pharmaceutical and agrochemical applications. The strategic incorporation of a bromine atom at the 4-position and a trifluoromethyl group at the 5-position of the 1H-pyrazole ring has given rise to a class of derivatives with significant potential. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their performance against established alternatives and detailing the experimental frameworks for their evaluation.

Antifungal Activity: Targeting Fungal Respiration

A significant number of pyrazole derivatives, particularly pyrazole carboxamides, have demonstrated potent antifungal properties. The primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[1][2][3] By blocking the activity of SDH, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[3]

Comparative Performance of Pyrazole Carboxamides

While specific data for a broad range of 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives is still emerging, studies on structurally related pyrazole carboxamides provide valuable insights into their potential efficacy. For instance, novel pyrazole carboxamide derivatives have been shown to exhibit significant in vitro activity against a panel of phytopathogenic fungi.[4][5]

Compound/FungicideTarget OrganismEC50 (µg/mL)Reference
Isoxazolol Pyrazole Carboxylate 7ai Rhizoctonia solani0.37[4]
Carbendazol (Commercial Fungicide)Rhizoctonia solani1.00[4]
Pyrazole Carboxamide 7bg Rhizoctonia solani4.99[6]
Pyrazole Carboxamide 7bh Rhizoctonia solani5.93[6]

Table 1: Comparative in vitro antifungal activity of selected pyrazole derivatives against Rhizoctonia solani.

The data suggests that isoxazolol pyrazole carboxylate 7ai exhibits superior efficacy against Rhizoctonia solani compared to the commercial fungicide carbendazol.[4] It is important to note that substituting the methyl group at the C-3 position with a trifluoromethyl group has been observed to significantly weaken the antifungal activity, highlighting the critical role of substituent patterns in determining biological efficacy.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The inhibition of succinate dehydrogenase by pyrazole carboxamides is a well-established mechanism. These molecules act as competitive inhibitors, binding to the ubiquinone-binding (Qp) site of the SDH complex. This binding event prevents the natural substrate, succinate, from being oxidized to fumarate, thereby halting the electron transport chain and ATP synthesis.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate FADH2 FADH2 SDH->FADH2 FAD FAD FAD->SDH CoQ Coenzyme Q (Ubiquinone) FADH2->CoQ e- CoQH2 Coenzyme QH2 (Ubihydroquinone) CoQ->CoQH2 ETC Electron Transport Chain CoQH2->ETC Pyrazole 4-bromo-5-(trifluoromethyl) -1H-pyrazole carboxamide Pyrazole->SDH Inhibits caption Inhibition of Succinate Dehydrogenase

Inhibition of Succinate Dehydrogenase by Pyrazole Carboxamides
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Inhibition)

Objective: To determine the half-maximal effective concentration (EC50) of pyrazole derivatives against pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Cultures of pathogenic fungi (e.g., Rhizoctonia solani)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a series of dilutions of the test compounds in molten PDA medium to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Include a positive control (a known fungicide) and a negative control (solvent without the test compound).

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelium in the negative control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a probit analysis.[4][5]

Herbicidal Activity: Disrupting Essential Plant Pathways

Pyrazole derivatives have been extensively investigated for their herbicidal properties, with several commercial herbicides belonging to this class. Their mechanisms of action are diverse, with two prominent targets being 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[7][8][9][10]

Comparative Performance of Pyrazole-based Herbicides

Studies on pyrazole benzophenone and other derivatives have demonstrated their potential as effective herbicides.[9][11]

Compound/HerbicideTarget WeedActivityReference
Pyrazole Benzophenone 5o Barnyard grassMore potent than Pyrazoxyfen[11]
Pyrazole Benzophenone 5n Barnyard grassGood herbicidal activity[11]
Pyrazoxyfen (Commercial Herbicide)Barnyard grassStandard[11]
Pyrazole-Diphenyl Ether B14 Various weeds>80% inhibition at 150 g a.i./ha[7]

Table 2: Herbicidal activity of selected pyrazole derivatives.

Compound 5o not only showed higher potency against barnyard grass than the commercial herbicide pyrazoxyfen but also demonstrated better safety for maize.[11] Furthermore, the dual-target inhibitor B14 exhibited broad-spectrum herbicidal activity while showing selectivity for certain crops.[7]

Mechanism of Action: HPPD and PPO Inhibition

HPPD Inhibition: HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection in plants. Pyrazole-based HPPD inhibitors block the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of toxic intermediates and ultimately causing bleaching and necrosis of the plant tissue.[8][12]

HPPD_Inhibition Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Tyrosine->HPP HPPD HPPD HPP->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Tocopherol Tocopherol Biosynthesis HGA->Tocopherol Pyrazole 4-bromo-5-(trifluoromethyl) -1H-pyrazole derivative Pyrazole->HPPD Inhibits caption HPPD Inhibition Pathway

HPPD Inhibition by Pyrazole-based Herbicides

PPO Inhibition: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid membrane damage and cell death.[9]

Experimental Protocol: Greenhouse Herbicidal Assay (Post-emergence)

Objective: To evaluate the post-emergence herbicidal activity of pyrazole derivatives on various weed species.

Materials:

  • Pots filled with a suitable soil mix

  • Seeds of various weed species (e.g., barnyard grass, amaranth) and crop species (e.g., maize, wheat)

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

  • Greenhouse facilities

Procedure:

  • Sow the seeds of weed and crop species in separate pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare spray solutions of the test compounds at various concentrations (e.g., grams of active ingredient per hectare).

  • Apply the spray solutions uniformly to the plants in a spray chamber.

  • Include a positive control (a commercial herbicide) and a negative control (formulation blank).

  • Transfer the treated plants to a greenhouse and maintain them under controlled conditions (temperature, light, humidity).

  • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Fresh weight of the above-ground parts of the plants can also be measured for a quantitative assessment of herbicidal efficacy.[9][11]

Insecticidal Activity: Modulating Ion Channels

The pyrazole scaffold is a key component of several highly effective insecticides. A prominent mode of action for many pyrazole-based insecticides is the modulation of insect ion channels, particularly the ryanodine receptor (RyR).[13][14][15]

Comparative Performance of Pyrazole Insecticides

While direct comparative data for a series of this compound derivatives is limited, research on related N-pyridylpyrazole amides provides a strong indication of their insecticidal potential.

Compound/InsecticideTarget PestLC50 (µg/mL)Reference
Pyrazole Schiff base 3f Termites0.001[16]
Pyrazole Schiff base 3d Termites0.006[16]
Fipronil (Commercial Insecticide)Termites0.038[16]
N-pyridylpyrazole thiazole 7g Plutella xylostella5.32[17]
Indoxacarb (Commercial Insecticide)Plutella xylostella5.01[17]

Table 3: Comparative insecticidal activity of selected pyrazole derivatives.

The data clearly demonstrates that certain pyrazole derivatives can exhibit insecticidal activity comparable to or even exceeding that of commercial standards like fipronil and indoxacarb.[16][17]

Mechanism of Action: Ryanodine Receptor Modulation

Ryanodine receptors are intracellular calcium channels that play a crucial role in muscle contraction. Pyrazole amide insecticides act as allosteric modulators of the insect RyR, locking the channel in an open state. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm, causing muscle paralysis, cessation of feeding, and eventual death of the insect.[14][15]

RyR_Modulation cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (Ca2+ store) RyR Ryanodine Receptor (Ca2+ Channel) Ca_cytoplasm Cytoplasmic Ca2+ RyR->Ca_cytoplasm Ca2+ release Uncontrolled_Release Uncontrolled Ca2+ release Contraction Muscle Contraction Ca_cytoplasm->Contraction Pyrazole 4-bromo-5-(trifluoromethyl) -1H-pyrazole amide Pyrazole->RyR Locks channel open Paralysis Paralysis & Death Uncontrolled_Release->Paralysis caption Ryanodine Receptor Modulation

Modulation of Insect Ryanodine Receptors by Pyrazole Amides
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

Objective: To determine the lethal concentration (LC50) of pyrazole derivatives against lepidopteran pests.

Materials:

  • Cultures of target insects (e.g., Plutella xylostella larvae)

  • Fresh host plant leaves (e.g., cabbage)

  • Stock solutions of test compounds in a suitable solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare a series of dilutions of the test compounds in water containing a small amount of surfactant.

  • Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds).

  • Allow the leaves to air-dry.

  • Place one treated leaf into each petri dish lined with moist filter paper.

  • Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each dish.

  • Include a positive control (a commercial insecticide) and a negative control (solvent and surfactant only).

  • Maintain the containers at a controlled temperature and humidity.

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

  • Determine the LC50 value by probit analysis of the concentration-mortality data.[16][17]

Anticancer Activity: Targeting Key Cellular Kinases

The pyrazole scaffold is a prominent feature in numerous kinase inhibitors developed for cancer therapy.[11][18][19] These compounds often act by competing with ATP for the binding site on various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Comparative Performance of Pyrazole-based Anticancer Agents

While specific comparative data for this compound derivatives is not extensively available, the broader class of pyrazole derivatives has shown significant promise in preclinical studies.

CompoundTarget Cell LineIC50 (µM)Reference
Pyrazole derivative 33 HCT116, MCF7, HepG2, A549< 23.7[20]
Doxorubicin (Standard Drug)HCT116, MCF7, HepG2, A54924.7 - 64.8[20]
Pyrazole carbaldehyde 43 MCF70.25[20]
Doxorubicin (Standard Drug)MCF70.95[20]
Pyrazole derivative 1 HCT1160.95[18]

Table 4: In vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

The data indicates that certain pyrazole derivatives can exhibit potent cytotoxic activity against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic agents like doxorubicin.[20]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases. For example, some derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are critical for cell cycle progression.[20] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently trigger apoptosis. Other pyrazole derivatives have been found to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are involved in tumor growth and angiogenesis.[20]

Kinase_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Complex Phosphorylation Phosphorylation of Substrate Proteins CDK2_CyclinE->Phosphorylation Apoptosis Apoptosis Phosphorylation->S Promotes G1/S transition Pyrazole 4-bromo-5-(trifluoromethyl) -1H-pyrazole derivative Pyrazole->CDK2_CyclinE Inhibits caption CDK2 Inhibition and Apoptosis Induction

Induction of Apoptosis via CDK2 Inhibition by Pyrazole Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Stock solutions of test compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[20][21]

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel bioactive compounds with a wide range of applications. The available data on structurally related pyrazoles strongly suggests their potential as potent antifungal, herbicidal, insecticidal, and anticancer agents. The diverse mechanisms of action, including the inhibition of key enzymes and the modulation of ion channels, offer multiple avenues for therapeutic and agrochemical innovation. Further research focusing on the synthesis and comprehensive biological evaluation of a broader library of this compound derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further development. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

A Comparative Guide to the Structural Analysis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their versatile applications, ranging from pharmaceuticals to agrochemicals. The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their function and optimizing their properties. This guide provides a comprehensive analysis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a compound of significant interest due to its unique combination of a halogen bond donor (bromine) and a potent electron-withdrawing group (trifluoromethyl).

As of this writing, a public-domain crystal structure for this compound has not been deposited in major crystallographic databases. This guide, therefore, takes a predictive and methodological approach. We will first conduct a comparative analysis using crystallographically characterized analogs to forecast the expected structural features of the target molecule. Subsequently, we will provide a detailed, field-proven protocol for researchers to determine its crystal structure experimentally.

Predictive Structural Analysis: A Comparison with Key Analogs

To predict the crystal structure of this compound, we can infer its key geometric parameters and intermolecular interactions by examining structurally related compounds. The primary influences on its solid-state architecture will be the C4-bromine and the C5-trifluoromethyl substituents.

The Influence of the C4-Bromo Substituent

The bromine atom at the 4-position is a significant modulator of both electronic properties and intermolecular interactions. Its presence is known to induce a positive region of electrostatic potential on the halogen's outer surface, known as a σ-hole, making it a potent halogen bond donor. In the crystal lattice, this C-Br group is highly likely to engage in halogen bonding with electronegative atoms like oxygen or nitrogen from neighboring molecules.

For comparison, consider the crystal structure of 4-bromopyrazole. In its lattice, the bromine atom plays a crucial role in directing the supramolecular assembly. We can anticipate a similar C-Br bond length in our target molecule, typically in the range of 1.85-1.90 Å.

The Influence of the C5-Trifluoromethyl Substituent

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its bulk and the electronegativity of the fluorine atoms significantly impact crystal packing. The C-CF3 bond length is expected to be approximately 1.50 Å. The fluorine atoms can participate in weak C-H···F hydrogen bonds, further stabilizing the crystal lattice. The presence of the -CF3 group at the C5 position, adjacent to the NH group, can also influence the acidity of the N-H proton, potentially strengthening its hydrogen bonding capability.

Predicted Molecular Geometry and Supramolecular Assembly

By combining these observations, we can hypothesize the key structural features of this compound. The pyrazole ring itself is expected to be planar. The dominant intermolecular interactions governing the crystal packing are predicted to be:

  • N-H···N Hydrogen Bonding: A classic and strong interaction forming chains or dimers of pyrazole molecules.

  • C-Br···X Halogen Bonding: Where X is a suitable halogen bond acceptor, likely a nitrogen atom from an adjacent pyrazole ring or potentially a fluorine atom from a neighboring -CF3 group.

  • Weak C-H···F Interactions: Contributing to the overall stability of the three-dimensional network.

The interplay between the strong N-H···N hydrogen bond and the directional C-Br···N halogen bond will likely be the defining feature of the crystal packing.

Table 1: Comparison of Expected Bond Lengths and Angles

Parameter4-bromopyrazole (Reference)5-(Trifluoromethyl)pyrazole (Reference)This compound (Predicted)
C4-Br Bond Length (Å)~1.87N/A1.85 - 1.90
C5-C(F3) Bond Length (Å)N/A~1.491.49 - 1.52
N1-H Bond Length (Å)~0.86 (normalized)~0.86 (normalized)~0.86 (normalized)
C3-C4-C5 Angle (°)~106.5~107.0106.0 - 107.0

Note: Reference values are typical and sourced from crystallographic data of related structures. Predicted values are expert estimations based on substituent effects.

Experimental Workflow for Crystal Structure Determination

This section provides a robust, step-by-step protocol for obtaining the single-crystal X-ray structure of this compound. This workflow is designed to be self-validating, with clear decision points and quality control checks.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth Trials synthesis->crystallization High Purity Sample (>99%) harvest Crystal Selection & Mounting crystallization->harvest Visually Clear, Defect-Free Crystal screening Unit Cell Screening harvest->screening collection Full Data Collection screening->collection Good Diffraction Quality integration Data Integration & Scaling collection->integration solution Structure Solution (e.g., SHELXT) integration->solution refinement Full-Matrix Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation deposition Deposition (e.g., CCDC) validation->deposition Final CIF File

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step 1: Synthesis and Purification
  • Objective: To obtain a highly pure sample of this compound.

  • Protocol:

    • Synthesize the target compound using an appropriate synthetic route.

    • Purify the crude product using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by NMR spectroscopy and LC-MS.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. High purity is the most critical prerequisite for successful crystallization.

Step 2: Crystal Growth
  • Objective: To grow single crystals of sufficient size and quality for diffraction.

  • Protocol:

    • Solvent Screening: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof).

    • Methodology: The most common and effective method is slow evaporation. Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Alternative Methods: If slow evaporation fails, consider vapor diffusion (liquid-liquid or liquid-gas) or slow cooling of a saturated solution.

  • Causality: Crystal growth is a thermodynamically controlled process. Slow evaporation allows molecules to organize into a well-ordered lattice gradually. The choice of solvent is critical as it influences solubility and molecular interactions, directly affecting crystal nucleation and growth.

Step 3: Crystal Selection and Mounting
  • Objective: To select a suitable crystal and mount it on the diffractometer.

  • Protocol:

    • Under a microscope, identify a crystal that is clear, has well-defined faces, and is free of cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.

    • Carefully pick up the selected crystal using a cryoloop.

    • Mount the loop onto a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

  • Causality: A single, high-quality crystal is essential for obtaining a clean diffraction pattern. Poorly formed or twinned crystals will result in complex or unusable data. Cryo-cooling minimizes atomic vibrations and protects the crystal from the intense X-ray beam.

Step 4: Data Collection
  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Protocol:

    • Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.

    • If the screening is successful, proceed with a full data collection strategy. Modern diffractometers (e.g., equipped with a CCD or CMOS detector) will automatically devise a strategy to collect a complete and redundant dataset by rotating the crystal through a series of frames.

  • Causality: A complete dataset with high redundancy is crucial for accurate data integration and scaling, which directly impacts the quality and reliability of the final solved structure.

Step 5: Structure Solution and Refinement
  • Objective: To determine the atomic positions and refine the structural model.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).

    • Structure Solution: Use direct methods or Patterson methods (software like SHELXT is standard) to find the initial positions of the heavier atoms (in this case, Bromine).

    • Structure Refinement: Use full-matrix least-squares refinement (e.g., with SHELXL) to refine the positions, displacement parameters, and occupancies of all atoms. Hydrogen atoms can typically be located in the difference Fourier map and refined accordingly.

  • Trustworthiness: The refinement process is iterative. The quality of the model is continuously assessed using metrics like R1 and wR2, which should converge to low values (typically R1 < 0.05 for a good structure). The final difference Fourier map should be featureless, indicating that the model accurately accounts for all electron density.

Step 6: Validation and Deposition
  • Objective: To validate the final structure and prepare it for publication or database deposition.

  • Protocol:

    • Use software like PLATON or the IUCr's checkCIF service to validate the geometric and crystallographic details of the final model.

    • Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.

    • Deposit the CIF with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the structure available to the scientific community.

  • Authoritative Grounding: Deposition ensures that the data is peer-reviewed by crystallographic experts and is preserved for future use, forming the foundation of structural science.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust hypothesis can be formed through comparative analysis of its analogs. The structure is predicted to be heavily influenced by a synergistic interplay of N-H···N hydrogen bonding and C-Br···X halogen bonding. The detailed experimental workflow provided herein offers a clear and reliable path for researchers to elucidate this structure, contributing a valuable piece to the broader understanding of halogenated pyrazole chemistry. The successful determination and deposition of this structure will provide critical insights for the rational design of new pharmaceuticals and functional materials.

A Comparative Guide to the Mass Spectrometry of 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. The presence of both a bromine atom and a trifluoromethyl group imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making mass spectrometry an indispensable analytical tool. This guide will focus on the mass spectrometric behavior of this compound, providing a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Predicted Mass Spectrum and Fragmentation Pathways

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This provides a detailed fragmentation pattern that can be considered a "molecular fingerprint," aiding in structural elucidation.

The molecular ion peak ([M]+•) for this compound (C4H2BrF3N2) would exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio). The expected m/z for the molecular ions would be approximately 227.9 and 229.9.

Key Predicted Fragmentation Pathways under EI:

  • Loss of a Bromine Radical: A primary fragmentation event is often the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a significant fragment ion at m/z 149.

  • Loss of a Trifluoromethyl Radical: The C-CF3 bond can also cleave, resulting in the loss of a trifluoromethyl radical (•CF3). This would produce a fragment ion at m/z 159/161 (depending on the bromine isotope).

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment through the loss of HCN and N2.[2] These fragmentations could occur from the molecular ion or subsequent fragment ions.

    • Loss of HCN (27 Da) from the [M-Br]+ ion would yield a fragment at m/z 122.

    • Loss of N2 (28 Da) from the [M-Br]+ ion would result in a fragment at m/z 121.

  • Rearrangements: Trifluoromethyl-substituted heterocycles can undergo rearrangements, such as the transfer of a fluorine atom.[1]

EI_Fragmentation M [M]+• m/z 228/230 M_minus_Br [M-Br]+ m/z 149 M->M_minus_Br - •Br M_minus_CF3 [M-CF3]+ m/z 159/161 M->M_minus_CF3 - •CF3 Fragment_122 [M-Br-HCN]+ m/z 122 M_minus_Br->Fragment_122 - HCN Fragment_121 [M-Br-N2]+ m/z 121 M_minus_Br->Fragment_121 - N2

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique, ideal for polar and thermally labile molecules.[3][4] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[5] This is particularly useful for confirming the molecular weight of a compound.

For this compound, ESI in positive ion mode would be expected to generate a prominent protonated molecule at m/z 228.9/230.9. In negative ion mode, a deprotonated molecule ([M-H]-) at m/z 226.9/228.9 could be observed.

Tandem Mass Spectrometry (MS/MS) for Structural Information:

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is generally less extensive than in EI.

Key Predicted Fragmentation Pathways under ESI-MS/MS (CID of [M+H]+):

  • Loss of HBr: A likely fragmentation would be the neutral loss of hydrogen bromide (HBr), resulting in a fragment ion at m/z 148.

  • Loss of HF: The loss of hydrogen fluoride (HF) is also a possibility, leading to a fragment at m/z 208.9/210.9.

  • Loss of CF3H: Neutral loss of trifluoromethane could occur, yielding a fragment at m/z 159/161.

ESI_Fragmentation MH [M+H]+ m/z 229/231 MH_minus_HBr [M+H-HBr]+ m/z 148 MH->MH_minus_HBr - HBr MH_minus_HF [M+H-HF]+ m/z 209/211 MH->MH_minus_HF - HF MH_minus_CF3H [M+H-CF3H]+ m/z 159/161 MH->MH_minus_CF3H - CF3H

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparison of Ionization Techniques

The choice between EI and ESI for the analysis of this compound depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment in a vacuum.[6]Formation of charged droplets from a solution at atmospheric pressure.[4]
Fragmentation Extensive, providing a detailed "fingerprint."[3]Minimal, primarily producing molecular ions.[5]
Molecular Ion May be weak or absent due to extensive fragmentation.[6]Typically the base peak, excellent for molecular weight determination.
Coupling Primarily coupled with Gas Chromatography (GC-MS).[7]Primarily coupled with Liquid Chromatography (LC-MS).[8]
Analyte Suitability Volatile and thermally stable compounds.[6]Polar and thermally labile compounds.[3]
Structural Information Obtained directly from the primary mass spectrum.Requires tandem MS (MS/MS) for detailed structural information.

Recommendation: For initial identification and structural confirmation, GC-EI-MS would be highly valuable due to its reproducible and detailed fragmentation patterns. For quantitative analysis in complex matrices, such as biological fluids, LC-ESI-MS/MS would be the method of choice due to its high sensitivity and selectivity.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are essential for unambiguous structure elucidation, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C-F bonds.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

  • Elemental Analysis: This technique determines the elemental composition of the compound, confirming its empirical formula.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound using a standard GC-MS system with an EI source.[7]

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). c. If quantitative analysis is required, add a known amount of an appropriate internal standard.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

  • Injector Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 split ratio).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.

  • Ramp to 280 °C at 15 °C/min.

  • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Mode: Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for targeted quantitative analysis.

    GCMS_Workflow Sample Sample Preparation (Dissolution in Solvent) Injection GC Injection Sample->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

    Caption: Workflow for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices using an LC-MS/MS system with an ESI source.[8][9]

1. Sample Preparation: a. For liquid samples (e.g., plasma, urine), perform a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. b. Reconstitute the extracted sample in the initial mobile phase. c. Add an appropriate internal standard for accurate quantification.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph:
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:
  • 0-1 min: 5% B

  • 1-8 min: 5-95% B

  • 8-10 min: 95% B

  • 10-10.1 min: 95-5% B

  • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: m/z 229.

  • Product Ions (for quantification and confirmation): Monitor predicted fragments such as m/z 148 and 159. Optimize collision energies for each transition.

    LCMS_Workflow Sample Sample Preparation (Extraction & Reconstitution) Injection LC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Detection Detection & Data Acquisition MS2->Detection

    Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that benefits from the application of complementary ionization techniques. GC-EI-MS provides rich structural information through its detailed fragmentation patterns, making it ideal for initial identification and characterization. Conversely, LC-ESI-MS/MS offers superior sensitivity and selectivity, rendering it the preferred method for quantitative analysis in complex sample matrices. By understanding the predicted fragmentation pathways and selecting the appropriate analytical methodology, researchers can confidently and accurately characterize this important heterocyclic compound, thereby advancing their research and development endeavors.

References

The Strategic Advantage of the Trifluoromethyl Group: A Comparative Guide to the Characterization of 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational molecular design. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's physicochemical and biological properties. When appended to a heterocyclic scaffold like pyrazole, the CF₃ group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity, making trifluoromethylated pyrazoles highly sought-after building blocks.[1] This guide provides a comprehensive characterization of 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives, offering a comparative analysis of their synthesis, spectral properties, and reactivity, particularly in cross-coupling reactions. We will delve into the mechanistic underpinnings of the trifluoromethyl group's influence and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Trifluoromethyl Pyrazole Core: A Privileged Scaffold

The pyrazole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a trifluoromethyl group can significantly enhance these properties. For instance, the strong electron-withdrawing nature of the CF₃ group can modulate the pKa of the pyrazole ring and influence hydrogen bonding interactions with biological targets.[4] Furthermore, the metabolic stability of the C-F bond often translates to improved pharmacokinetic profiles of drug candidates.[4] The 4-bromo substituent serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound derivatives is typically achieved through a multi-step sequence, often commencing with the cyclization of a trifluoromethylated β-diketone or its equivalent with a hydrazine derivative, followed by regioselective bromination. A common and effective method for the bromination of the pyrazole ring at the 4-position is the use of N-bromosuccinimide (NBS).[5]

General Synthetic Workflow

Synthesis Workflow start Trifluoromethylated β-Diketone + Hydrazine Derivative step1 Cyclization start->step1 pyrazole 5-(Trifluoromethyl)-1H-pyrazole step1->pyrazole step2 Bromination (e.g., NBS) pyrazole->step2 product 4-Bromo-5-(trifluoromethyl) -1H-pyrazole Derivative step2->product Suzuki_Coupling reagents 4-Bromo-5-(trifluoromethyl)- 1H-pyrazole Derivative + Boronic Acid/Ester catalysis Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reagents->catalysis reaction Inert Atmosphere Heat (80-110 °C) catalysis->reaction product 4-Aryl/Vinyl-5-(trifluoromethyl) -1H-pyrazole Derivative reaction->product

References

The Emerging Therapeutic Potential of 4-Bromo-5-(Trifluoromethyl)-1H-Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of a bromine atom and a trifluoromethyl group at the 4 and 5-positions of the 1H-pyrazole ring, respectively, has given rise to a class of compounds with significant therapeutic promise. This guide provides an in-depth, objective comparison of the efficacy of 4-bromo-5-(trifluoromethyl)-1H-pyrazole based compounds against established drugs in key therapeutic areas: inflammation, bacterial infections, and oncology. Drawing upon experimental data, we will explore their mechanisms of action, present detailed protocols for their evaluation, and offer a forward-looking perspective on their potential in drug discovery.

Section 1: Anti-Inflammatory Efficacy: Targeting COX-2 with Precision

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a well-validated target for anti-inflammatory therapies.[2] The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2 to exert its therapeutic effects.[2][3] Emerging evidence suggests that this compound derivatives may offer comparable or even superior anti-inflammatory activity.

Mechanism of Action: A Tale of Two Pyrazoles

Celecoxib's mechanism of action hinges on the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] By binding to a hydrophilic region near the active site of COX-2, its sulfonamide side chain plays a crucial role in its selectivity over the constitutively expressed COX-1 enzyme, thus reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

While direct enzymatic inhibition data for a wide range of this compound derivatives is still emerging, studies on structurally related pyrazole compounds suggest a similar COX-2 inhibitory mechanism.[6] The trifluoromethyl group, with its strong electron-withdrawing nature, can enhance the binding affinity of the compound to the enzyme's active site.[6] It is hypothesized that the bromine atom may further contribute to the binding interactions within the hydrophobic pocket of the COX-2 enzyme.

Signaling Pathway: COX-2 Inhibition

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits This compound Compound This compound Compound This compound Compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by Celecoxib and pyrazole compounds.

Comparative Efficacy: In Vivo and In Vitro Data

Direct comparative studies of this compound derivatives against celecoxib are an active area of research. However, data from closely related pyrazole compounds demonstrate their potential. For instance, some novel pyrazole-pyridazine hybrids have shown stronger COX-2 inhibitory effects than celecoxib in vitro, with IC50 values of 1.15 µM and 1.50 µM compared to celecoxib's 2.16 µM.[7] Furthermore, certain celecoxib derivatives incorporating a trifluoromethyl-pyrazole moiety have exhibited higher in vivo anti-inflammatory activity than the parent drug in carrageenan-induced paw edema tests.[8][9]

Table 1: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundIn Vitro IC50 (µM) for COX-2In Vivo Efficacy (Carrageenan-Induced Paw Edema)Reference
Celecoxib 0.42 - 2.16Standard Reference[7][10]
Pyrazole-Pyridazine Hybrid 6f 1.15Lower toxicity than celecoxib in RAW 264.7 cells[7]
Pyrazole-Pyridazine Hybrid 5f 1.50Lower toxicity than celecoxib in RAW 264.7 cells[7]
Celecoxib Derivative 16 No in vitro COX-1/2 inhibitionHigher activity than celecoxib[8]
Compound AD 532 Less potent than celecoxibPromising and safe in chronic inflammation

Note: Data for specific this compound derivatives is limited and requires further investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of novel compounds.[1]

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions with free access to food and water.[1]

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle control (e.g., saline), positive control (e.g., Celecoxib, 10 mg/kg), and test compound groups (various doses).[1]

  • Compound Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[1]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[1][11]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-injection.[12]

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.[12]

Experimental Workflow: In Vivo Anti-Inflammatory Assay

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animals Acclimatize Animals Randomize & Group Randomize & Group Acclimatize Animals->Randomize & Group Prepare Compounds Prepare Compounds Randomize & Group->Prepare Compounds Administer Compounds Administer Compounds Prepare Compounds->Administer Compounds Inject Carrageenan Inject Carrageenan Administer Compounds->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate Edema Calculate Edema Measure Paw Volume->Calculate Edema Calculate % Inhibition Calculate % Inhibition Calculate Edema->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Section 2: Antibacterial Activity: A New Weapon Against Resistant Pathogens

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents.[13] Vancomycin, a glycopeptide antibiotic, is a last-resort treatment for serious Gram-positive infections.[1] Pyrazole derivatives, including those with trifluoromethyl and bromo substitutions, have emerged as a promising class of antibacterial compounds.[14]

Mechanism of Action: Disrupting Bacterial Defenses

Vancomycin's bactericidal action involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][8] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[8][15]

The antibacterial mechanism of pyrazole derivatives is more varied. Some have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication.[13] Others are believed to have a more global effect on bacterial cell function, potentially disrupting membrane potential or other key metabolic processes.[16][17] The trifluoromethylphenyl substituted pyrazoles, in particular, have demonstrated broad-spectrum inhibitory effects.[14]

Bacterial Cell Wall Synthesis and Inhibition

bacterial_cell_wall Peptidoglycan Precursors Peptidoglycan Precursors Transglycosylation & Transpeptidation Transglycosylation & Transpeptidation Peptidoglycan Precursors->Transglycosylation & Transpeptidation Polymerized & Cross-linked by Cell Wall Synthesis Cell Wall Synthesis Transglycosylation & Transpeptidation->Cell Wall Synthesis Bacterial Cell Integrity Bacterial Cell Integrity Cell Wall Synthesis->Bacterial Cell Integrity Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursors Binds to D-Ala-D-Ala Pyrazole Compound Pyrazole Compound Pyrazole Compound->Transglycosylation & Transpeptidation Potential Inhibition

Caption: Vancomycin inhibits cell wall synthesis by binding to precursors.

Comparative Efficacy: In Vitro Data

Several studies have highlighted the potent antibacterial activity of pyrazole derivatives against a range of Gram-positive bacteria, including resistant strains. Notably, N-(trifluoromethyl)phenyl substituted pyrazoles have shown efficacy against MRSA and vancomycin-resistant Enterococcus faecium (VRE), with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL.[14] In some cases, these compounds were more effective than vancomycin at eradicating preformed biofilms.[17]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (MRSA)E. faecium (VRE)Reference
Vancomycin 0.5 - 2.01.0 - 4.0[13][18]
N-(trifluoromethyl)phenyl pyrazole 25 0.780.78[14]
4-trifluoromethylphenyl pyrazole 59 0.78-[10]
4-trifluoromethylphenyl pyrazole 74 0.78-[10]
Pyrazole 12 10-[19]

Note: The specific activity of this compound derivatives needs to be further elucidated through dedicated studies.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20]

Methodology:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Inoculation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.[22]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[22]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][23]

Experimental Workflow: MIC Determination

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Compound Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Visually Assess Growth Visually Assess Growth Incubate Plate->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC

Caption: Workflow of the broth microdilution method for MIC determination.

Section 3: Anticancer Potential: Inducing Apoptosis in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Pyrazole derivatives have demonstrated significant potential in this arena, with some exhibiting potent cytotoxic effects against various cancer cell lines.[24] Doxorubicin is a widely used chemotherapeutic agent, but its clinical use is often limited by cardiotoxicity.[25]

Mechanism of Action: Triggering Programmed Cell Death

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis.[25]

The anticancer mechanism of pyrazole derivatives is often multifaceted. Many induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[2][26] Some pyrazole-based compounds have also been shown to arrest the cell cycle and inhibit tubulin polymerization, a critical process for cell division.[12] The trifluoromethyl group in these compounds can enhance their cytotoxic activity.[27]

Apoptosis Signaling Pathway

apoptosis_pathway Anticancer Drug Anticancer Drug DNA Damage / Cellular Stress DNA Damage / Cellular Stress Anticancer Drug->DNA Damage / Cellular Stress p53 Activation p53 Activation DNA Damage / Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Bcl-2 Inhibition Bcl-2 Inhibition p53 Activation->Bcl-2 Inhibition Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by anticancer drugs.

Comparative Efficacy: In Vitro Cytotoxicity

While direct comparisons of this compound derivatives with doxorubicin are not yet widely published, studies on related pyrazole compounds show their promise. For example, some novel pyrazole-indole hybrids have demonstrated superior in vitro cytotoxicity against various cancer cell lines, with IC50 values lower than those of doxorubicin.[28] Specifically, certain pyrazole carbaldehyde derivatives exhibited excellent cytotoxicity against MCF-7 breast cancer cells with an IC50 of 0.25 µM, compared to 0.95 µM for doxorubicin.[28]

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Reference
Doxorubicin 3.68 - 4.300.95 - 4.393.83 - 5.17[25][28]
Pyrazole-Indole Hybrid 33 < 23.7< 23.7< 23.7[28]
Pyrazole-Indole Hybrid 34 < 23.7< 23.7< 23.7[28]
Pyrazole Carbaldehyde 43 -0.25-[28]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) -81.48-[29]

Note: Further research is needed to establish the specific anticancer efficacy of this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[20]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[20][30]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[30]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Assay

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Add MTT Reagent Add MTT Reagent Treat Cells->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Workflow of the MTT assay for determining anticancer activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The collective evidence from studies on structurally related compounds strongly suggests their potential to rival, and in some cases, surpass the efficacy of existing drugs in the realms of anti-inflammatory, antibacterial, and anticancer treatments. The presence of the trifluoromethyl group appears to be a key contributor to their enhanced biological activity.

However, to fully realize the therapeutic potential of this specific class of compounds, further research is imperative. Direct, head-to-head comparative studies against current gold-standard drugs are needed to definitively establish their efficacy and safety profiles. Elucidating the precise mechanisms of action for various derivatives will enable more targeted drug design and development. As research in this area progresses, this compound based compounds may well emerge as next-generation therapies for a range of debilitating diseases.

References

A Senior Application Scientist's Guide to the Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Comparative Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, trifluoromethylated pyrazoles stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them key components in a myriad of bioactive molecules. Among these, 4-bromo-5-(trifluoromethyl)-1H-pyrazole is a particularly valuable intermediate, offering a handle for further functionalization through cross-coupling reactions. This guide provides a comprehensive validation and comparison of synthetic protocols for this important building block, grounded in scientific principles and practical laboratory experience.

The Strategic Importance of this compound

The strategic placement of a bromine atom at the 4-position of the 5-(trifluoromethyl)-1H-pyrazole core opens up a world of synthetic possibilities. This bromine atom can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the reactivity of the pyrazole ring, making the synthesis and subsequent reactions of this molecule a subject of considerable interest.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be approached through several routes. Here, we compare the most common and effective methods, evaluating them on criteria such as yield, purity, scalability, and safety.

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS) - The Recommended Method

This is the most widely adopted and recommended method due to its high regioselectivity, mild reaction conditions, and operational simplicity. The protocol involves the direct electrophilic bromination of the precursor, 3-(trifluoromethyl)-1H-pyrazole, using N-Bromosuccinimide (NBS) as the brominating agent.

Scientific Rationale: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The regioselectivity for the 4-position is governed by the electronic effects of the substituents. The trifluoromethyl group at the 5-position is strongly electron-withdrawing, deactivating the adjacent C4 position to a lesser extent than the C3 position. Furthermore, the nitrogen atoms of the pyrazole ring direct electrophilic attack to the C4 position.[1]

Protocol 2: Bromination with Elemental Bromine (Br₂)

An alternative approach involves the use of elemental bromine. While seemingly more direct, this method often requires harsher conditions and can lead to the formation of polybrominated byproducts, making purification more challenging.

Scientific Rationale: Similar to NBS, Br₂ acts as an electrophile. However, its reactivity is higher, which can lead to a lack of selectivity. The generation of HBr as a byproduct can also complicate the reaction, sometimes requiring the addition of a base.

Protocol 3: Electrochemical Bromination

A more modern and "green" approach is the use of electrochemical methods. This technique avoids the use of stoichiometric brominating agents by generating the active bromine species in situ from a bromide salt.

Scientific Rationale: In this method, an electric current is used to oxidize bromide ions (from a salt like NaBr) at the anode, forming an electrophilic bromine species that then reacts with the pyrazole substrate. This method offers high atom economy and can be performed under mild conditions.

Data Summary of a Validated Protocol (NBS Method)

ParameterValueSource
Starting Material3-(trifluoromethyl)-1H-pyrazole[2]
Brominating AgentN-Bromosuccinimide (NBS)[2]
SolventAcetonitrile (CH₃CN)[2]
Temperature0 °C to Room Temperature[2]
Reaction Time2-4 hours[2]
Typical Yield>90%[2]
Purity (post-workup)>98%[2]

Experimental Protocols

Synthesis of the Starting Material: 3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from the synthesis of the analogous N-methylated pyrazole.[2]

Step 1: Reaction Setup

  • To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Step 2: Work-up and Isolation

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-(trifluoromethyl)-1H-pyrazole as a white solid.

Recommended Protocol: Synthesis of this compound using NBS

This protocol is based on established procedures for the bromination of trifluoromethyl-pyrazoles.[2]

Step 1: Reaction Setup

  • Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

Step 2: Reaction Monitoring and Completion

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound as a white crystalline solid.

Visualizing the Workflow and Mechanism

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Bromination A 4-ethoxy-1,1,1-trifluoro-3-buten-2-one C 3-(trifluoromethyl)-1H-pyrazole A->C Ethanol, 0°C to RT B Hydrazine Hydrate B->C D 3-(trifluoromethyl)-1H-pyrazole F This compound D->F Acetonitrile, 0°C to RT E N-Bromosuccinimide (NBS) E->F

Caption: A streamlined workflow for the two-step synthesis of this compound.

Caption: The mechanism of electrophilic bromination at the C4 position of the pyrazole ring.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a well-ventilated fume hood.[3][4][5] It is an oxidizing agent and should be kept away from combustible materials.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5]

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This reagent is a flammable liquid and vapor.[6][7][8][9][10] It can be harmful if swallowed and fatal if inhaled.[6][7][8] Handle with extreme caution in a fume hood and wear appropriate PPE.[6]

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before beginning any work.

Conclusion

The direct bromination of 3-(trifluoromethyl)-1H-pyrazole using N-Bromosuccinimide stands out as the most efficient, selective, and practical method for the synthesis of this compound. The mild reaction conditions and high yields make it amenable to both small-scale laboratory synthesis and larger-scale production. While alternative methods exist, they often present challenges in terms of selectivity, safety, or scalability. This guide provides a validated and reliable protocol that, when followed with the appropriate safety precautions, will consistently deliver high-quality material for downstream applications in drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to Functional Groups on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that can be finely tuned through the strategic placement of various functional groups.[3][4] This guide offers a comparative analysis of how different functional groups on the pyrazole ring modulate its chemical reactivity, biological activity, and overall physicochemical properties. We will delve into the electronic and steric effects of these substituents, providing experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel pyrazole-based compounds.

The inherent reactivity of the pyrazole ring is characterized by a basic sp²-hybridized nitrogen atom (N2) and an acidic pyrrole-like nitrogen atom (N1), which can be deprotonated in the presence of a base.[5] Electrophilic substitution typically occurs at the C4 position, while the C3 and C5 positions are susceptible to electrophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.[5][6][7] The introduction of functional groups can dramatically alter this landscape, directing reactions to specific positions and influencing the molecule's interaction with biological targets.

The Influence of Electronic Effects of Functional Groups

The electronic nature of a substituent on the pyrazole ring profoundly impacts its reactivity and biological interactions.[3] We can broadly categorize these substituents into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs, such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) groups, increase the electron density of the pyrazole ring.[3] This generally enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. For instance, the presence of an EDG at the C3 position can increase the basicity of the pyrazole ring.[8]

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br, -F) groups decrease the electron density of the pyrazole ring.[3][9] This makes the ring less reactive towards electrophiles but can increase the acidity of the N-H proton and the C-H bonds, facilitating certain deprotonation reactions.[6][8] For example, an EWG at the C4 position increases the acidity of the C-H bond at the C5 position.[6]

electronic_effects

Impact on Biological Activity

The electronic properties of substituents are critical determinants of a pyrazole derivative's biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate these properties with therapeutic efficacy.[10][11][12] For instance, in the development of kinase inhibitors, the strategic placement of EWGs can enhance binding affinity to the target protein.[1] Conversely, EDGs might be crucial for other biological activities where increased electron density is favorable for receptor interaction.[8]

The following table summarizes the impact of different functional groups on the antimicrobial activity of some pyrazolyl-thiazole derivatives, demonstrating the significant influence of EWGs.

CompoundSubstituent (R)Zone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. B. megaterium
7b 4-NO₂1616
7c 3-NO₂1616
7d 4-Cl1616
7g 4-F1516
Data synthesized from[9].

The Role of Steric Effects

Beyond electronics, the size and spatial arrangement of functional groups—their steric properties—play a pivotal role in the reactivity and biological activity of pyrazole derivatives.

Influence on Chemical Reactivity

Sterically bulky substituents can hinder the approach of reagents to a particular reaction site, a phenomenon known as steric hindrance. This can influence the regioselectivity of a reaction. For example, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the steric bulk of substituents can dictate which regioisomer is preferentially formed.[13][14]

Impact on Biological Activity

In drug design, the steric bulk of a substituent can significantly affect how a molecule fits into the binding pocket of a biological target.[3] A bulky group may either enhance binding by occupying a hydrophobic pocket or prevent binding by sterically clashing with the protein.[15] For example, in studies of pyrazole derivatives as CYP2E1 inhibitors, a single methyl group at the 3 or 4 position improved binding, while the introduction of a second methyl group at the 3 and 5 positions led to a complete loss of binding, likely due to steric hindrance.[15]

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of substituted pyrazoles.

Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

This protocol describes a general and widely used method for synthesizing 1,3,5-substituted pyrazoles.[16]

Objective: To synthesize a series of 1,3,5-substituted pyrazoles from substituted acetylacetone and hydrazine derivatives.

Materials:

  • Substituted acetylacetone (1,3-diketone)

  • Substituted hydrazine

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a solution of the 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted hydrazine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature and monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired pyrazole derivative.

synthesis_workflow

Spectroscopic Characterization of Substituted Pyrazoles

Accurate characterization is essential to confirm the structure of synthesized pyrazole derivatives.[17]

Objective: To characterize the structure of a substituted pyrazole using NMR spectroscopy.

Instrumentation:

  • NMR spectrometer (e.g., Bruker, 300 or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The chemical shifts (δ) of the protons on the pyrazole ring and its substituents will provide information about their electronic environment. The coupling patterns (multiplicity) will reveal the connectivity of the protons.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The chemical shifts of the carbon atoms will further confirm the structure of the pyrazole core and the attached functional groups.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the complete structure of the molecule. For N-unsubstituted pyrazoles, be aware that tautomerism can lead to broadened or averaged signals for the C3 and C5 positions.[8][18]

The following table provides typical ¹H NMR chemical shifts for representative substituted pyrazoles.

Substituent PositionFunctional GroupTypical ¹H NMR Chemical Shift (δ, ppm) in CDCl₃
N1-H-10.0 - 13.0 (broad)
C3-H-~7.5
C4-H-~6.3
C5-H-~7.5
N1-CH₃-CH₃~3.8
C3-CH₃-CH₃~2.3
C5-CH₃-CH₃~2.2
Data synthesized from[17][19].
In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of pyrazole derivatives against a specific kinase, a common application in drug discovery.[1]

Objective: To determine the IC₅₀ value of a pyrazole derivative against a target kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test pyrazole compound

  • Assay buffer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test pyrazole compound in the assay buffer.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the purified kinase, the substrate, and the appropriate concentration of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the kinase activity against the concentration of the test compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

kinase_assay

Conclusion

The strategic functionalization of the pyrazole ring is a powerful tool in the design of novel molecules with tailored properties. Understanding the interplay of electronic and steric effects of different substituents is paramount for controlling chemical reactivity and optimizing biological activity. This guide has provided a comparative overview of these effects, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers in the field. The continued exploration of new synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the discovery of new and improved pyrazole-based compounds for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of 4-bromo-5-(trifluoromethyl)-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents are not merely procedural hurdles but are fundamental to ensuring a safe research environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-bromo-5-(trifluoromethyl)-1H-pyrazole, a halogenated heterocyclic compound that necessitates careful handling as hazardous waste.

Hazard Assessment and Initial Precautions

Before handling this compound for any purpose, including disposal, it is crucial to recognize its potential hazards. Structurally related compounds are consistently classified with the following risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents dermal absorption and skin irritation.[2][4]
Eye Protection Chemical safety goggles or glassesProtects against accidental splashes that can cause serious eye damage.[2][4]
Protective Clothing Flame-retardant and chemical-resistant lab coatShields skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodPrevents respiratory tract irritation from dust or vapors.[2] A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[6]

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Unwanted This compound B Wear Appropriate PPE A->B C Is the waste solid or liquid? B->C D Solid Waste Stream C->D Solid E Liquid Waste Stream C->E Liquid F Place in designated 'Solid Halogenated Organic Waste' container D->F G Place in designated 'Liquid Halogenated Organic Waste' container E->G H Securely seal and label container with 'Hazardous Waste', chemical name, and date. F->H G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Arrange for pickup by licensed hazardous waste disposal service I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

I. Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal.[7] Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[7]

  • Identify as Halogenated Waste: Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound .[8] It must be collected in a waste stream separate from non-halogenated solvents and other waste types.[7]

  • Solid Waste:

    • Collect unused solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, puncture-resistant container clearly labeled for "Solid Halogenated Organic Waste." [5]

    • Avoid generating dust during transfer.[2]

  • Liquid Waste (Solutions):

    • If the compound is in solution, collect it in a dedicated, leak-proof container compatible with the solvent used. This container must be clearly labeled for "Liquid Halogenated Organic Waste." [5]

    • Do not mix aqueous waste with organic solvent waste.[9]

II. Container Selection and Labeling

The integrity and labeling of your waste container are critical for safety and regulatory compliance.

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1] For liquid waste, ensure there is adequate headspace (around 10-15%) to allow for vapor expansion.[1]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" [5]

    • The full chemical name: "this compound" [5]

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[1]

    • The date when waste was first added to the container (accumulation start date).[1]

III. Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be well-ventilated, away from heat or ignition sources, and ideally within secondary containment to prevent the spread of potential spills.[5]

  • Disposal of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10]

    • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates should also be collected as hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3] This ensures the waste is transported, treated, and disposed of in full compliance with local, state, and federal regulations.[8]

Emergency Procedures: Spill and Exposure

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[5]

    • Clean: Collect the absorbent material and place it in the hazardous waste container. Clean the spill area with an appropriate solvent and decontaminating solution.

  • Personal Exposure:

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and environmental stewardship. Your diligence in the proper disposal of chemical waste is a testament to your commitment to scientific integrity and the well-being of your colleagues and community.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.